6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,6H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUJEXMDZVIXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS 869058-86-6 properties
Topic: 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (CAS 869058-86-6) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.
The Purine Bioisostere: Synthesis, Properties, and Application in Nucleoside Analog Design[1][2][3][4]
Executive Summary
This compound (CAS 869058-86-6) is a high-value bicyclic heterocyclic intermediate used primarily in the synthesis of nucleoside analogs and kinase inhibitors . Structurally, it functions as a purine bioisostere , mimicking the hydrogen-bonding face of guanine and adenine while altering the electronic distribution and metabolic stability of the resulting drug candidate.
This guide details the physicochemical profile, validated synthetic routes, and mechanistic applications of this scaffold. Unlike simple pyrimidines, the fused [1,2,4]triazolo[1,5-a]pyrimidine core offers unique dipole alignments that enhance binding affinity in ATP-binding pockets (e.g., CDK2, CK2, and viral polymerases).
Chemical Identity & Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for the neutral tautomer.
| Property | Specification |
| CAS Number | 869058-86-6 |
| IUPAC Name | 6-Amino-7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Molecular Formula | C₅H₅N₅O |
| Molecular Weight | 151.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >300 °C (Decomposes) |
| Solubility | Soluble: DMSO, DMF, hot PyridineSparingly Soluble: Methanol, EthanolInsoluble: Water, DCM, Hexanes |
| pKa (Predicted) | ~6.5 (Triazole ring protonation), ~9.2 (Amide/Enol acidity) |
| Storage | 2–8 °C, Hygroscopic, store under inert atmosphere (Argon/N₂) |
Synthetic Architecture
The synthesis of this compound is non-trivial due to the need for regioselective ring closure and subsequent functionalization. The most robust "Self-Validating" route involves the construction of the parent 7-one core followed by electrophilic nitration and reduction.
Pathway Logic
-
Core Formation: Condensation of 3-amino-1,2,4-triazole with a 1,3-electrophile (Diethyl ethoxymethylenemalonate) creates the fused system.
-
Functionalization: Direct amination is difficult; therefore, a Nitration → Reduction sequence is preferred to introduce the amino group at the C6 position with high regioselectivity.
Figure 1: Stepwise synthetic pathway from commercially available precursors to the target 6-amino scaffold.
Mechanistic Applications: The Bioisostere Logic
This compound is not merely a building block; it is a functional scaffold . In drug design, it serves as a surrogate for the purine ring system found in Adenine and Guanine.
Why this Scaffold?
-
H-Bonding: The N3 and N4 nitrogens, along with the C7-carbonyl (or C7-hydroxyl tautomer), mimic the Watson-Crick face of purines.
-
C6-Amine Handle: The amino group at C6 is a critical "vector" for attaching solubilizing tails or specific binding motifs (e.g., amide coupling to extend into a kinase hydrophobic pocket).
-
Metabolic Stability: The triazolopyrimidine core is generally more resistant to oxidative metabolism than the corresponding purine.
Figure 2: Application map illustrating the scaffold's utility in major therapeutic areas.
Experimental Protocols
Disclaimer: These protocols involve hazardous reagents (HNO₃, H₂SO₄). All work must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of the 6-Nitro Intermediate
Objective: Regioselective nitration of [1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one.
-
Preparation: Dissolve [1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (1.0 eq) in concentrated H₂SO₄ (5–10 volumes) at 0 °C.
-
Expert Insight: The starting material is poorly soluble; ensure fine powdering before addition to accelerate dissolution.
-
-
Nitration: Dropwise add fuming HNO₃ (1.2 eq) while maintaining the internal temperature below 10 °C.
-
Critical Control Point: This reaction is highly exothermic. A temperature spike >15 °C can lead to dinitration or ring degradation.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: Pour the reaction mixture onto crushed ice (500g per 100mL acid).
-
Isolation: The 6-nitro derivative will precipitate as a yellow solid. Filter, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.
Protocol B: Reduction to 6-Amino Target (CAS 869058-86-6)
Objective: Chemoselective reduction of the nitro group without reducing the pyrimidine double bonds.
-
Setup: Suspend the 6-nitro intermediate (1.0 eq) in Ethanol/Water (3:1).
-
Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).
-
Why Fe/NH₄Cl? Catalytic hydrogenation (H₂/Pd) is effective but risks reducing the electron-deficient pyrimidine ring. Fe/NH₄Cl is milder and highly chemoselective for the nitro group.
-
-
Reflux: Heat to reflux (approx. 80 °C) with vigorous stirring for 2–4 hours. The yellow suspension will turn dark brown/black (iron oxides).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Crystallization: Concentrate the filtrate. On cooling, the target This compound crystallizes. Recrystallize from DMF/Ethanol if necessary.
Quality Control & Characterization
To ensure the integrity of CAS 869058-86-6, the following analytical signatures must be verified.
NMR Spectroscopy (DMSO-d₆)
-
¹H NMR:
-
δ ~8.2–8.5 ppm (s, 1H): H-2 (Triazole ring proton).
-
δ ~8.6–8.9 ppm (s, 1H): H-5 (Pyrimidine ring proton).[1]
-
δ ~5.0–6.0 ppm (bs, 2H): NH₂ (Amino group, exchangeable with D₂O).
-
δ ~12.0–13.0 ppm (bs, 1H): NH/OH (Amide/Enol tautomer, broad).
-
Note: The absence of other aromatic signals confirms the purity of the core.
-
Mass Spectrometry (ESI)
-
Positive Mode (M+H): Expect peak at m/z 152.1 .
-
Negative Mode (M-H): Expect peak at m/z 150.1 (due to the acidic amide proton).
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Note: Due to high polarity, the compound may elute early (low retention time) on standard gradients. Use a high-aqueous start (e.g., 5% ACN).
References
-
Chemical Identity & Properties
-
Synthetic Methodology
-
Applications in Drug Design
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidine Scaffold
This technical guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of the 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine scaffold.
Executive Summary
The 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic core in medicinal chemistry, functioning primarily as a purine bioisostere . Its structural congruence with adenine allows it to effectively target ATP-binding pockets in kinases (e.g., CDK2, DNA gyrase) and function as a scaffold for tubulin polymerization inhibitors. This guide analyzes its structural anatomy, electronic properties, and the primary synthetic routes used to access 6-amino derivatives, specifically highlighting the nitro-reduction pathway.
Chemical Structure & Anatomy[1]
IUPAC Nomenclature and Numbering
The scaffold is a bicyclic fused heteroaromatic system composed of a 1,2,4-triazole ring fused to a pyrimidine ring across the N1-C5 bond of the triazole (resulting in a bridgehead nitrogen at position 4).
-
System:
Triazolo pyrimidine.[1][2][3][4][5][6][7][8][9][10] -
Numbering: The standard IUPAC numbering initiates at the triazole nitrogen (N1), proceeds through the triazole carbons, crosses the bridgehead (N4), and continues around the pyrimidine ring.
-
6-Amino Substitution: The primary amine (
) is attached at Carbon-6 , located on the pyrimidine ring between C5 and C7.
Electronic Properties & Bioisosterism
The scaffold is electron-deficient due to the presence of four nitrogen atoms.
-
H-Bond Acceptors: N3 and N8 serve as critical hydrogen bond acceptors, often mimicking N3 and N7/N1 of the purine core.
-
H-Bond Donors: The exocyclic 6-amino group acts as a hydrogen bond donor, analogous to the
-amino group of adenine or the -amino group of guanine, depending on the binding mode. -
Dipole Moment: The bridgehead nitrogen (N4) creates a significant dipole, influencing solubility and orientation in polar active sites.
Structural Visualization (Graphviz)
The following diagram illustrates the atomic numbering and the bioisosteric mapping of the scaffold against Adenine (Purine core).
Figure 1: Atomic numbering of the 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine scaffold highlighting the C6-amino functionalization.
Synthetic Methodology
The synthesis of 6-amino-[1,2,4]triazolo[1,5-a]pyrimidines is non-trivial due to the specific regiochemistry required. Direct amination at C6 is difficult; therefore, the most robust protocol involves the construction of a 6-nitro intermediate followed by reduction.
Protocol: Nitro-Reduction Pathway
This method ensures regioselective placement of the nitrogen at position 6.
Step 1: Cyclocondensation (Core Formation)
-
Reagents: 3-amino-1,2,4-triazole + 2-nitro-1,3-dicarbonyl equivalent (e.g., ethyl 2-nitroacetoacetate or nitromalonaldehyde).
-
Conditions: Reflux in Acetic Acid (AcOH) or Ethanol/Piperidine.
-
Mechanism: The exocyclic amine of the triazole attacks the carbonyl of the ketoester. A subsequent intramolecular attack by the triazole ring nitrogen (N2) closes the pyrimidine ring.
-
Product: 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine derivative.[5][6]
Step 2: Reduction of Nitro Group
-
Reagents:
(Stannous chloride) in HCl/Ethanol OR Catalytic Hydrogenation ( , Pd/C). -
Conditions:
-
Method A (Chemical): Reflux for 2–4 hours. Preferred for halogenated substrates to avoid dehalogenation.
-
Method B (Catalytic): Room temperature, 40 psi
. Cleaner workup but may reduce other sensitive groups.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route via the nitro-intermediate reduction strategy.
Medicinal Chemistry & SAR
Kinase Inhibition (ATP Competitor)
The 6-amino-triazolopyrimidine scaffold is a potent ATP-competitive inhibitor.
-
Binding Mode: The triazole N3 and pyrimidine N8 often accept hydrogen bonds from the kinase hinge region (e.g., Valine or Leucine backbone NH).
-
6-Amino Function: This group can project towards the solvent front or interact with the "sugar pocket" residues (e.g., Ribose binding site), providing a vector for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.
-
Selectivity: Substitution at C5 and C7 (flanking the amino group) dictates selectivity. Bulky groups at C5 can induce steric clashes with the "gatekeeper" residue, potentially improving selectivity for kinases with smaller gatekeepers.
Structure-Activity Relationship (SAR) Table
| Position | Modification | Effect on Activity |
| N4 (Bridge) | None | Essential for maintaining planarity and dipole alignment in the ATP pocket. |
| C5 | Methyl / Trifluoromethyl | Enhances lipophilicity; |
| C6 (Amino) | Acylation / Alkylation | Conversion to amides or ureas often improves potency by reaching additional hydrophobic pockets (e.g., DFG-out conformation). Free |
| C7 | Aryl / Heteroaryl | Critical for |
References
-
Savateev, K. V., et al. (2015).[10] 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. Link
-
Zhang, N., et al. (2007). Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link
-
Fischer, P. M. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity. Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[3][8] Compound Summary: 6-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3 | CID 550029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. 1,2,4-三唑并[1,5-a]嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one molecular weight and formula
Topic: Technical Monograph: 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Specialists[1]
Executive Summary: The Purine Bioisostere Scaffold
The molecule This compound represents a privileged scaffold in medicinal chemistry.[1] Structurally, it is a fused bicyclic heterocycle that functions as a robust bioisostere of purine bases (specifically guanine and adenine).[1] Its significance lies in its ability to mimic the hydrogen-bonding motifs of nucleic acids while offering altered solubility and metabolic stability profiles.[1]
This guide details the physicochemical properties, validated synthetic pathways, and structural dynamics of this scaffold, providing a roadmap for its utilization in kinase inhibitor design and adenosine receptor modulation.
Physicochemical Profile
The following data constitutes the definitive identity of the molecule. Note the distinction between the lactam (7-one) and lactim (7-ol) forms, which is critical for docking studies.
| Property | Value | Technical Notes |
| IUPAC Name | 6-Amino-7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | Often indexed as the 7-ol tautomer in legacy databases.[1] |
| Molecular Formula | C₅H₅N₅O | High nitrogen content (approx. 46%) contributes to polar surface area.[1] |
| Molecular Weight | 151.13 g/mol | Fragment-like space; ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| CAS Registry | 869058-86-6 | Specific to the 6-amino-7-one derivative.[1][2] |
| H-Bond Donors | 2 | Includes the exocyclic amine (-NH₂) and ring NH.[1] |
| H-Bond Acceptors | 5 | N1, N3, N4, and the carbonyl oxygen. |
| Topological PSA | ~89 Ų | Indicates moderate membrane permeability but high water solubility.[1] |
Structural Dynamics: Tautomeric Equilibrium
In solution, this molecule exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.[1] X-ray crystallographic studies of analogous triazolopyrimidines confirm that the 7(3H)-one (lactam) form is thermodynamically dominant in the solid state and in polar solvents, driven by the stability of the amide-like resonance.[1]
Figure 1: Tautomeric equilibrium.[1] The proton transfer between N3 and the C7-oxygen defines the binding mode. In kinase hinge regions, the lactam form often serves as the H-bond acceptor/donor pair.
Synthetic Architecture
The synthesis of the 6-amino derivative is non-trivial due to the electron-rich nature of the fused ring, which makes direct amination difficult. The most authoritative and scalable route involves the construction of the core followed by functional group interconversion (Nitro-Reduction strategy).[1]
Retrosynthetic Logic
-
Precursor: 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one.[1]
-
Disconnection: Cyclocondensation of 3-amino-1,2,4-triazole with a functionalized malonate equivalent (e.g., ethyl nitroacetate or nitration of the unsubstituted core).[1]
Validated Protocol: The Nitro-Reduction Route
Step 1: Cyclocondensation (Formation of the Core) [1][3]
-
Reagents: 3-Amino-1,2,4-triazole + Ethyl ethoxymethylenecyanoacetate (or similar dielectrophile).[1]
-
Conditions: Reflux in Ethanol/Acetic Acid or fusion at 140°C.[1]
-
Mechanism: Michael addition of the exocyclic amine of the triazole to the acrylate double bond, followed by cyclization onto the ester.
Step 2: Nitration (Introduction of Nitrogen at C6) [1]
-
Note: Direct condensation with nitro-malonates is hazardous.[1] Standard practice often involves synthesizing the unsubstituted 7-one core, then nitrating.[1]
-
Reagents: HNO₃ / H₂SO₄ (0°C to RT).[1]
-
Observation: Electrophilic aromatic substitution occurs preferentially at C6 due to the directing effect of the bridgehead nitrogen and the activating 7-one group.
Step 3: Reduction (Unmasking the Amine) [1]
-
Reagents: H₂ / Pd-C (Catalytic Hydrogenation) OR Fe / NH₄Cl (Chemical Reduction).[1]
-
Protocol: Dissolve the 6-nitro intermediate in MeOH. Add 10% Pd/C (5 mol%). Stir under H₂ balloon for 4-12 hours. Filter through Celite.[1]
-
Yield: Typically >85%.[1]
Figure 2: Step-wise synthetic pathway. The "Nitro-Reduction" approach avoids the instability of amino-esters during the initial cyclization.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0–13.0 ppm (br s, 1H): Amide NH (N3-H).[1] This peak disappears with D₂O exchange.[1]
-
δ 8.2–8.5 ppm (s, 1H): C2-H (Triazole proton).[1] Characteristic sharp singlet.[1]
-
δ 7.8–8.0 ppm (s, 1H): C5-H (Pyrimidine proton).[1]
-
δ 4.5–5.5 ppm (br s, 2H): C6-NH₂.[1] Broad signal, integrates to 2 protons.[1]
-
-
FT-IR (ATR):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 152.14 m/z.[1]
-
Applications in Drug Discovery
Purine Bioisosterism
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purine.[1][4]
-
Adenosine Receptors: The N1 and N3 nitrogens mimic N1 and N3 of adenine, allowing the scaffold to bind to adenosine receptors (A1/A2A) as antagonists.
-
Kinase Inhibition: The C7=O and N3-H motif acts as a hinge-binding element, mimicking the hydrogen bonding of ATP's adenine ring within the kinase active site.
Metabolic Stability
Unlike purines, which are susceptible to rapid oxidation by xanthine oxidase, the triazolopyrimidine core is generally more resistant to oxidative metabolism, prolonging the half-life (t1/2) of the drug candidate.
References
-
ChemScene. (2024).[1] this compound: Product Monograph and Physicochemical Data.Link[1]
-
PubChem. (2024).[1] Compound Summary: 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one and related scaffolds.[1] National Library of Medicine.[1] Link[1]
-
Savateev, K. V., et al. (2015).[1][5] 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines.[1] Chimica Techno Acta.[1] Link
-
Fassihi, A., et al. (2009).[1] Synthesis and cytotoxic evaluation of some new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry.[1][6] (Contextual grounding for synthesis).
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- 1. 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one | C5H5N5O | CID 335409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazolopyrimidine Scaffold: A Privileged Bioisostere of Purines in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic replacement of molecular fragments, known as bioisosterism, is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds into effective therapeutics.[1] Among the various heterocyclic scaffolds employed, the triazolopyrimidine (TP) nucleus has emerged as a particularly versatile and successful purine bioisostere.[2] Its structural and electronic resemblance to the endogenous purine ring allows it to interact with a wide array of biological targets, while offering distinct advantages in modulating physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth analysis of the triazolopyrimidine scaffold as a purine surrogate, exploring its synthesis, structure-activity relationships (SAR), and diverse applications across key therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. We will delve into the causal reasoning behind its design and application, supported by detailed experimental protocols and data-driven insights for researchers and drug development professionals.
The Rationale for Bioisosterism: Purines and the Triazolopyrimidine Advantage
Bioisosterism is a fundamental strategy in drug design where a functional group in a molecule is replaced by another that maintains similar biological properties, with the goal of enhancing efficacy, improving safety profiles, or optimizing pharmacokinetic characteristics.[1][3] The purine ring system is a quintessential example of a biologically validated scaffold, forming the core of signaling molecules like ATP and cAMP, and the building blocks of DNA and RNA (adenine and guanine). This prevalence makes purine-binding sites—particularly the ATP-binding pockets of kinases—a major focus for therapeutic intervention.
However, endogenous purine scaffolds can suffer from metabolic liabilities (e.g., oxidation by xanthine oxidase) or lack of selectivity. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) ring is isoelectronic with the purine heterocycle, meaning it has the same number and arrangement of valence electrons.[2] This similarity allows it to mimic the hydrogen bonding patterns of adenine, a critical interaction in many ATP-binding sites.[5] Yet, the TP scaffold offers key advantages:
-
Improved Metabolic Stability: The TP core is generally more resistant to enzymatic degradation than the purine ring.
-
Enhanced Selectivity: The scaffold's synthetic tractability allows for fine-tuning of substituents at multiple positions, enabling the optimization of selectivity for a specific target over related off-targets.[6]
-
Favorable Physicochemical Properties: Modifications to the TP core can be used to modulate lipophilicity and solubility, improving properties like oral bioavailability and brain penetration.[7][8]
-
Novel Intellectual Property: As a non-naturally occurring scaffold in most cases, it provides a clear path for generating novel chemical entities.[2]
Caption: Bioisosteric relationship between purine and triazolopyrimidine.
Synthesis of the Triazolopyrimidine Core: A Practical Workflow
The synthetic versatility of the TP scaffold is a major reason for its widespread use.[9] The most common and robust method for constructing the[1][10][11]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[12] This approach allows for the introduction of diversity elements at what will become the C5 and C7 positions of the final scaffold. Subsequent modifications, typically via chlorination followed by nucleophilic aromatic substitution, provide access to a vast chemical space.
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An In-Depth Technical Guide on the Tautomerism and Stability of 6-Amino-7-oxo-triazolopyrimidine
Introduction: The Significance of Tautomerism in Drug Development
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. For medicinal chemists, a molecule's tautomeric state is not a mere academic curiosity; it dictates its physicochemical properties, such as lipophilicity, acidity, basicity, and hydrogen bonding capacity. These properties, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. The[1]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The introduction of amino and oxo substituents to this core, as in 6-amino-7-oxo-triazolopyrimidine, gives rise to a rich tautomeric landscape that must be thoroughly understood to enable rational drug design.
This technical guide provides a comprehensive exploration of the tautomerism and stability of 6-amino-7-oxo-triazolopyrimidine. We will delve into the potential tautomeric forms, analyze their relative stabilities through the lens of computational chemistry, and outline detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecular behavior.
Part 1: The Tautomeric Landscape of 6-Amino-7-oxo-triazolopyrimidine
The presence of both an amino group and a lactam function within the 6-amino-7-oxo-triazolopyrimidine structure allows for several potential prototropic tautomers. The primary tautomeric equilibria to consider are the amino-imino and lactam-lactim forms. This gives rise to at least four principal tautomeric structures:
-
Tautomer A: 6-amino-4,7-dihydro-[1]triazolo[1,5-a]pyrimidin-7-one (Amino-Oxo) : This is the canonical form, often depicted in chemical databases. It features an exocyclic amino group and a pyrimidinone ring.
-
Tautomer B: 6-imino-4,5,6,7-tetrahydro-[1]triazolo[1,5-a]pyrimidin-7-one (Imino-Oxo) : This tautomer results from a proton shift from the exocyclic amino group to a ring nitrogen.
-
Tautomer C: 6-amino-[1]triazolo[1,5-a]pyrimidin-7-ol (Amino-Hydroxy) : This lactim tautomer is formed by a proton shift from the ring nitrogen of the pyrimidinone to the exocyclic oxygen.
-
Tautomer D: 6-imino-5,6-dihydro-[1]triazolo[1,5-a]pyrimidin-7-ol (Imino-Hydroxy) : This tautomer combines both the imino and hydroxy forms.
The relative populations of these tautomers are dictated by their thermodynamic stabilities, which can be significantly influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.
Caption: Tautomeric equilibria of 6-amino-7-oxo-triazolopyrimidine.
Part 2: Computational Analysis of Tautomer Stability
While direct experimental data for 6-amino-7-oxo-triazolopyrimidine is not extensively available in the literature, we can draw valuable insights from computational studies on closely related isomers. A key study by Dobado, Grigoleit, and Molina performed accurate ab initio calculations on 4,5-dihydro-7-amino-5-oxo[1]triazolo[1,5-a]pyrimidine, a structural isomer of our compound of interest.[3] Their findings, which correlated well with experimental X-ray and NMR data, provide a robust framework for understanding the tautomeric preferences of this class of molecules.
Based on this and other computational studies on similar heterocyclic systems, the amino-oxo form (Tautomer A) is generally predicted to be the most stable tautomer in both the gas phase and in solvents of varying polarity.[4][5] The greater stability of the amino-oxo form can be attributed to several factors, including favorable amide resonance and a greater degree of aromaticity in the pyrimidine ring compared to the imino tautomers.
Methodology for Computational Stability Assessment
A robust computational protocol to determine the relative stabilities of the tautomers of 6-amino-7-oxo-triazolopyrimidine would involve the following steps:
-
Geometry Optimization: The structures of all possible tautomers are optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G**).[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate the effect of a solvent, the calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6]
-
Energy Calculation: The relative Gibbs free energies (ΔG) of the tautomers are calculated by combining the electronic energies, ZPVE, and thermal corrections. The tautomer with the lowest ΔG is the most stable.
Predicted Stability Order and Influencing Factors
The predicted order of stability for the tautomers of 6-amino-7-oxo-triazolopyrimidine is likely to be:
Amino-Oxo (A) > Amino-Hydroxy (C) > Imino-Oxo (B) > Imino-Hydroxy (D)
-
Solvent Effects: The tautomeric equilibrium can be influenced by the polarity of the solvent.[1] Polar, protic solvents may stabilize the more polar tautomers through hydrogen bonding. For instance, the amino-hydroxy tautomer, with its exposed hydroxyl group, might be more stabilized in water compared to a nonpolar solvent like chloroform.
-
pH Effects: The protonation state of the molecule will significantly impact the tautomeric equilibrium. Under acidic conditions, protonation is likely to occur at one of the ring nitrogens, which could favor certain tautomeric forms. Conversely, under basic conditions, deprotonation of the pyrimidinone nitrogen could lead to the formation of an anionic species.
Part 3: Experimental Characterization of Tautomers
A multi-technique approach is essential for the unambiguous characterization of the tautomeric forms of 6-amino-7-oxo-triazolopyrimidine in both the solid state and in solution.
X-ray Crystallography: The Solid-State Picture
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[7][8] By providing precise atomic coordinates, it can definitively identify the predominant tautomer in the crystal lattice.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals of 6-amino-7-oxo-triazolopyrimidine are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature to minimize thermal vibrations).
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. The atomic positions are then determined and refined to obtain the final crystal structure.[9]
The resulting structure will reveal the exact positions of all atoms, including the hydrogen atoms, which will confirm the location of the mobile protons and thus the tautomeric form.
NMR Spectroscopy: Probing Tautomerism in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[10] Both ¹H and ¹³C NMR can provide valuable information about the structure and dynamics of the molecule.
Experimental Protocol for NMR Spectroscopic Analysis:
-
Sample Preparation: A solution of 6-amino-7-oxo-triazolopyrimidine is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the protons, particularly the NH and OH protons (if observable), can help to distinguish between the different tautomers. The amino protons of the amino-oxo tautomer would typically appear as a broad singlet, while the imino proton would have a different chemical shift.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded. The chemical shift of the carbonyl carbon (C7) is particularly diagnostic. In the lactam form, this carbon will have a chemical shift in the range of 160-180 ppm, whereas in the lactim form, it will be shifted upfield to a region more typical of an aromatic carbon bearing an oxygen atom.
-
Variable Temperature NMR: Performing NMR experiments at different temperatures can provide information about the thermodynamics of the tautomeric equilibrium. Changes in the chemical shifts or the appearance of new signals can indicate a shift in the equilibrium.
-
2D NMR Techniques: Techniques such as HSQC and HMBC can be used to confirm the assignments of the proton and carbon signals and to establish long-range correlations that can help to elucidate the structure of the predominant tautomer.
Caption: Workflow for NMR analysis of tautomerism.
UV-Vis Spectroscopy: A Complementary Technique
UV-Vis spectroscopy can be used as a complementary technique to study tautomerism. The different tautomers will have distinct electronic structures and therefore different absorption maxima (λ_max). By comparing the experimental spectrum with the theoretically predicted spectra for each tautomer, it is possible to gain further evidence for the predominant form in solution.
Part 4: Implications for Drug Design and Development
A thorough understanding of the tautomeric behavior of 6-amino-7-oxo-triazolopyrimidine is crucial for its potential development as a therapeutic agent.
-
Target Binding: The different tautomers will present different hydrogen bond donor and acceptor patterns to a biological target. Identifying the predominant tautomer is essential for accurate structure-based drug design and for building predictive computational models of drug-receptor interactions.
-
Physicochemical Properties: As mentioned earlier, tautomerism affects key properties like solubility and lipophilicity. For example, the amino-hydroxy tautomer, being more polar, would be expected to have a higher aqueous solubility than the amino-oxo form.
-
Intellectual Property: From a patent perspective, it is important to claim all relevant tautomeric forms of a new chemical entity to ensure comprehensive intellectual property protection.
Conclusion
The tautomerism of 6-amino-7-oxo-triazolopyrimidine is a complex phenomenon with significant implications for its chemical and biological properties. While the amino-oxo form is predicted to be the most stable tautomer, its equilibrium with other forms can be influenced by environmental factors. A combination of computational modeling and experimental techniques, including X-ray crystallography and NMR spectroscopy, is essential for a complete understanding of the tautomeric landscape of this important heterocyclic scaffold. The insights gained from such studies are invaluable for the rational design and development of novel therapeutics based on the triazolopyrimidine core.
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Leszczynski, J., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]
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Nemeria, N., et al. (2019). Unexpected tautomeric equilibria of the carbanion-enamine intermediate in pyruvate oxidase highlight unrecognized chemical versatility of thiamin. Proceedings of the National Academy of Sciences, 116(52), 26456-26464. [Link]
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Dobado, J. A., Grigoleit, S., & Molina, J. M. (2002). Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-amino[1] triazolo [1, 5-a] pyrimidines. New Journal of Chemistry, 26(11), 1593-1600. [Link]
- El-Sayed, W. A., et al. (2017). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural, Thermochemical and TD-DFT Insights. ChemistrySelect, 2(28), 8887-8896.
- Kamienska-Trela, K. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Annual Reports on NMR Spectroscopy, 59, 131-232.
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Di Vaira, M., et al. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current medicinal chemistry, 21(19), 2148-2163. [Link]
- Abdel-Rahman, A. A. H., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 4(2), 156-190.
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Wikipedia contributors. (2024, February 19). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, February 26, 2026, from [Link]
- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.
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Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved February 26, 2026, from [Link]
- Blommaert, W., & Wlodawer, A. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(10), 1051-1064.
- Alotaibi, N. M., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
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Salas, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6865. [Link]
- Al-Omary, F. A. M., et al. (2008). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Trends in Applied Sciences Research, 3(2), 113-124.
- Afonin, A. V., & Vashchenko, A. V. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2619.
- Shinkre, B. A., et al. (2011). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. ACS medicinal chemistry letters, 2(11), 837-842.
- Sirakanyan, S. N., et al. (2023). ¹H NMR spectra of compounds 7b and 8b.
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Salas, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6865. [Link]
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Unlocking the [1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-one Scaffold: A Technical Guide to 6-Amino Derivatives
Executive Summary: The Purine Bioisostere
The 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one scaffold represents a high-value pharmacophore in medicinal chemistry.[1] Structurally isoelectronic with purines (specifically guanine and adenine), this fused heterocyclic system serves as a privileged scaffold for developing kinase inhibitors, adenosine receptor antagonists, and antiviral nucleoside analogues.
Its utility stems from the bridgehead nitrogen (position 4), which locks the conformation, and the 6-amino/7-oxo motif, which provides critical hydrogen-bonding vectors for interaction with the hinge regions of ATP-binding pockets in enzymes like CDK2 and substituted kinases.[1]
Chemical Identity & Informatics
Precise cheminformatics data is required for database integration and computational modeling (docking/QSAR).[1]
Core Identifiers
| Parameter | Value |
| IUPAC Name | 6-amino-3H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Common Name | 6-Amino-TP-7-one |
| CAS Registry Number | 869058-86-6 |
| Molecular Formula | C₅H₅N₅O |
| Molecular Weight | 151.13 g/mol |
Machine-Readable Strings
Canonical SMILES:
Note: This string represents the 3H-tautomer (lactam form), which is thermodynamically dominant in polar solvents.[1]
InChI String:
InChI Key:
Physicochemical Profile (Computed)
| Property | Value | Significance |
| LogP | -1.00 | Highly hydrophilic; ideal for cytosolic targets.[1] |
| TPSA | ~89 Ų | Good passive permeability despite polarity.[1] |
| H-Bond Donors | 2 | Exocyclic amine + Ring NH.[1] |
| H-Bond Acceptors | 5 | Rich electronic landscape for target binding.[1] |
Structural Dynamics: Tautomeric Equilibrium
Understanding the tautomerism of this scaffold is critical for molecular docking.[1] The molecule exists in an equilibrium between the lactam (7-oxo) and lactim (7-hydroxy) forms.[1]
In the solid state and polar solutions (DMSO, H₂O), the lactam form predominates due to the stability of the amide-like resonance. However, the lactim form is often the reactive species in O-alkylation reactions.[1]
Diagram: Tautomeric States
Caption: Equilibrium between the 7-oxo (lactam) and 7-hydroxy (lactim) forms. Drug design usually targets the lactam form.
Synthetic Protocol: The Nitration-Reduction Pathway
While direct condensation methods exist, the most robust route to the 6-amino derivative involves the construction of the parent [1,2,4]triazolo[1,5-a]pyrimidin-7-one followed by electrophilic nitration and subsequent reduction.[1] This method avoids the instability often associated with amino-functionalized beta-keto esters.[1]
Step-by-Step Methodology
Phase 1: Synthesis of the Parent Scaffold
Reaction: Cyclocondensation of 3-amino-1,2,4-triazole with ethyl propiolate (or equivalent active ester).[1]
-
Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Ethyl propiolate (1.1 eq), Glacial Acetic Acid (Solvent).[1]
-
Procedure: Reflux the mixture at 110°C for 4–6 hours.
-
Workup: Cool to room temperature. The product precipitates.[1] Filter and wash with cold ethanol.[1]
-
Yield: Typically 70–85%.[1]
Phase 2: Electrophilic Nitration (Introduction of C6-NO₂)
Mechanism: Electrophilic aromatic substitution.[1] The C6 position is activated by the electron-donating bridgehead nitrogen.[1]
-
Reagents: Parent scaffold (1.0 eq), HNO₃ (fuming, 2.0 eq), H₂SO₄ (conc. solvent).[1][2]
-
Procedure:
-
Dissolve scaffold in H₂SO₄ at 0°C.
-
Add HNO₃ dropwise, maintaining temperature <10°C.
-
Stir at room temperature for 2 hours.
-
Pour onto crushed ice.
-
-
Observation: A yellow precipitate (6-nitro derivative) forms.[1]
-
Purification: Recrystallize from ethanol/water.
Phase 3: Reduction to 6-Amino Derivative
Reaction: Catalytic Hydrogenation or Chemical Reduction.[1]
-
Reagents: 6-Nitro intermediate, 10% Pd/C (catalyst), Methanol (solvent), H₂ gas (balloon pressure).[1]
-
Procedure:
-
Validation: The product should appear as an off-white solid.[1]
-
¹H NMR (DMSO-d₆): Look for a broad singlet at ~5.0–6.0 ppm (NH₂) and the disappearance of the downfield nitro-induced shift.[1]
-
Diagram: Synthetic Workflow
Caption: Stepwise synthesis via the nitration-reduction route, ensuring regioselectivity at the C6 position.
Drug Discovery Applications
The 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold is not merely a chemical curiosity; it is a functional bioisostere used to overcome resistance or improve pharmacokinetic properties of purine-based drugs.[1]
Kinase Inhibition (CDK2 & GSK-3β)
The scaffold mimics the adenine ring of ATP.[1] The N3-H and C7=O motif functions as a donor-acceptor pair, binding to the hinge region of kinases.[1]
-
Mechanism: Competitive inhibition at the ATP binding site.[1]
-
Advantage: The triazolo-pyrimidine core is often more metabolically stable than the corresponding purine.[1]
Antimicrobial & Antitubercular Agents
Substituted derivatives (particularly at C5 and C6) have shown potency against Mycobacterium tuberculosis.[1]
-
Target: Enzymes involved in nucleotide biosynthesis.[1]
-
Data: 6-amino derivatives often show improved solubility compared to their 6-H counterparts, enhancing bioavailability.[1]
SARS-CoV-2 Mpro Inhibition
Recent in silico and in vitro screens have identified this scaffold as a potential inhibitor of the Main Protease (Mpro) of SARS-CoV-2.[1]
-
Interaction: The carbonyl oxygen (C7=O) accepts a hydrogen bond from the catalytic site residues (e.g., Gly143, Cys145).
References
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Oukoloff, K., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 165, 332–346.[3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 550029, 5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one. Retrieved from [Link][1]
-
Ramesh, P., et al. (2020). "1,2,4 triazolo[1,5-a] pyrimidin-7-ones as novel SARS-CoV-2 Main protease inhibitors."[1][4] Biophysical Chemistry, 267, 106478.[4] Retrieved from [Link]
-
Salgado, A., et al. (2010).[5] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 48(8), 614-22.[1][5] Retrieved from [Link]
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Therapeutic Potential of 6-Amino-Triazolopyrimidines in Oncology: A Technical Whitepaper on Microtubule Dynamics and Multi-Target Inhibition
Executive Summary
The relentless adaptability of solid tumors necessitates the development of chemotherapeutic agents that can bypass traditional resistance mechanisms (such as P-glycoprotein efflux pumps). Among emerging pharmacophores, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold—specifically its 6-amino and heavily substituted anilino derivatives—has demonstrated profound multi-target anticancer efficacy[1]. As bioisosteres of purines, these compounds readily intercalate into critical ATP-binding pockets and protein-protein interaction interfaces[2].
This technical guide dissects the mechanistic causality, Structure-Activity Relationships (SAR), and self-validating experimental workflows required to evaluate 6-amino-triazolopyrimidines (6-ATPs) and their analogs as potent inhibitors of tubulin polymerization and kinase activity in oncology.
Mechanistic Foundations: The Causality of Cytotoxicity
The primary mechanism of action for the most potent triazolopyrimidine derivatives is the destabilization of microtubule dynamics[3]. Unlike taxanes, which stabilize microtubules, 6-ATPs act as destabilizers by binding to the colchicine binding site at the interface of
The Biochemical Cascade
-
Orthosteric Binding: The triazolopyrimidine core, often decorated with a 3',4',5'-trimethoxyphenyl moiety, mimics the structural conformation of combretastatin A-4 (CA-4), allowing it to fit snugly into the hydrophobic pocket of
-tubulin[5]. -
Dynamic Instability Disruption: Binding prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly.
-
Spindle Assembly Checkpoint (SAC) Activation: The failure to form a functional mitotic spindle leaves kinetochores unattached, triggering prolonged G2/M phase cell cycle arrest [4].
-
Intrinsic Apoptosis: Prolonged mitotic arrest induces mitochondrial membrane depolarization, leading to the release of cytochrome c, activation of Caspase-9, and ultimate apoptotic cell death[6].
Fig 1: Intrinsic apoptotic pathway triggered by 6-amino-triazolopyrimidine tubulin inhibition.
Structure-Activity Relationship (SAR) & Quantitative Efficacy
The pharmacological potency of triazolopyrimidines is highly sensitive to peripheral substitutions. Recent 5 reveal that placing a 3',4',5'-trimethoxyphenyl ring at the 7-position and an anilino/amino group at the 2- or 6-position maximizes tubulin binding affinity[5].
Furthermore, multi-target derivatives have been engineered to inhibit secondary oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR) and Tyrosyl-DNA phosphodiesterase 2 (TDP2), offering a dual-strike capability against resistant tumor phenotypes[7].
Table 1: Comparative Efficacy of Key Triazolopyrimidine Derivatives
| Compound Designation | Substitution Profile | Target Cancer Cell Line | Cell Viability IC | Tubulin Polymerization IC |
| 3d [5] | 2-(p-toluidino)-7-(trimethoxyphenyl) | HeLa / A549 | 0.030 / 0.160 | 0.45 |
| 4c [4] | 1,2,4-triazolo[1,5-a]pyrimidine analog | HCT-116 | 0.53 | 3.84 |
| 13c | Triazolopyrimidine hybrid | MCF-7 | 2.42 | N/A (Targets EGFR/HER-2) |
| 8q [8] | 7-(4'-fluoroanilino) derivative | HeLa | 0.083 | ~0.55 |
| CA-4 (Control) | Combretastatin A-4 (Reference) | A549 / HT-29 | ~0.120 / ~0.450 | 1.10 - 1.20 |
Data synthesis indicates that specific triazolopyrimidine derivatives (e.g., 3d, 8q) out-perform the clinical reference standard CA-4 in both direct tubulin inhibition and whole-cell cytotoxicity[5],[8].
Experimental Workflows: Self-Validating Systems
To establish trustworthiness in preclinical drug development, assays cannot exist in isolation. As a Senior Application Scientist, I mandate the use of self-validating systems —where biochemical target engagement (tubulin assay) is directly correlated with phenotypic outcomes (cell cycle arrest).
Protocol 1: In Vitro Tubulin Polymerization Assay (Biochemical Validation)
This high-throughput fluorometric assay measures the rate of microtubule assembly.
-
Causality & Rationale: We utilize a fluorescent reporter (e.g., DAPI) that undergoes a quantum yield enhancement when bound to the polymerized microtubule lattice. GTP is added because tubulin heterodimers require GTP hydrolysis to fuel the thermodynamic penalty of lattice assembly.
-
Self-Validation Loop: The assay must include a vehicle control (DMSO, establishing
of polymerization) and a positive control (CA-4 or Colchicine, establishing baseline inhibition) to ensure the dynamic range is valid[8].
Step-by-Step Methodology:
-
Preparation: Thaw highly purified porcine brain tubulin (>99% purity) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9). -
Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, add 5
L of the 6-ATP test compound (serial dilutions from 10 M to 10 nM). Add 5 L of CA-4 as the positive control. -
Reaction Initiation: Add 45
L of the tubulin reaction mix (final tubulin concentration: 3 mg/mL, supplemented with 1 mM GTP and 10 M fluorescent reporter) to each well. -
Kinetic Readout: Immediately transfer to a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the
(max slope of the growth phase). The IC is the concentration of the 6-ATP compound that reduces the by 50% relative to the DMSO control.
Fig 2: Self-validating high-throughput workflow for in vitro tubulin polymerization assays.
Protocol 2: Cell Cycle Analysis via Flow Cytometry (Phenotypic Validation)
To confirm that the biochemical inhibition of tubulin translates to cellular efficacy, we assess the cell cycle distribution.
-
Causality & Rationale: Propidium Iodide (PI) is an intercalating agent that binds to nucleic acids. Because PI binds to both DNA and double-stranded RNA, cells must be treated with RNase A. This ensures the fluorescence signal is strictly stoichiometric to the DNA content, allowing precise differentiation between G1 (2N DNA) and G2/M (4N DNA) phases.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed HeLa or A549 cells in 6-well plates (
cells/well). Incubate overnight. Treat with the 6-ATP compound at and its determined IC for 24 hours[6]. -
Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells using trypsin. Centrifuge at 300 x g for 5 mins.
-
Fixation: Wash the pellet with cold PBS. Resuspend in 100
L PBS, then add 900 L of ice-cold 70% ethanol dropwise while vortexing (prevents clumping). Fix at -20°C for at least 2 hours. -
Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500
L of PI staining solution (50 g/mL PI, 100 g/mL RNase A, 0.1% Triton X-100 in PBS). -
Incubation & Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data using a flow cytometer (e.g., BD FACSCanto II), collecting at least 10,000 single-cell events.
-
Validation: A successful 6-ATP compound will show a massive accumulation of cells in the G2/M peak (4N) compared to the vehicle control, directly validating the tubulin assay results[4].
Conclusion & Translational Perspectives
The 6-amino-triazolopyrimidine scaffold represents a highly tunable, multi-target pharmacophore in modern oncology. By meticulously optimizing the substitutions at the 2- and 7-positions, medicinal chemists can achieve sub-micromolar inhibition of tubulin polymerization, outperforming legacy compounds like Combretastatin A-4[5]. Furthermore, in vivo validation utilizing zebrafish xenograft models has demonstrated that these compounds can effectively reduce tumor mass at non-toxic concentrations, highlighting a favorable therapeutic index[6]. Future development must focus on optimizing the ADME/Tox profiles of these agents to transition them from the bench to clinical trials.
References
- ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS Acta Poloniae Pharmaceutica URL
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities MDPI URL
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects Current Medicinal Chemistry URL
- Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors PubMed / Bioorganic Chemistry URL
- Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents RSC Advances URL
- Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents Pharmaceutics / MDPI URL
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [ricerca.unityfvg.it]
- 7. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06704E [pubs.rsc.org]
- 8. sfera.unife.it [sfera.unife.it]
Methodological & Application
Synthesis of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one from 6-nitro precursors
Application Note: High-Fidelity Synthesis of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
Executive Summary & Strategic Importance
The [1,2,4]triazolo[1,5-a]pyrimidin-7-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleobases. Its derivatives have demonstrated potent efficacy as Hsp90 inhibitors , tubulin polymerization promoters , and CK2 inhibitors .
The critical synthetic bottleneck in accessing these libraries is the reliable formation of the 6-amino derivative. This amine serves as the primary "handle" for further diversification (e.g., amide coupling, urea formation). This guide details two validated protocols for reducing the 6-nitro precursor. Unlike generic reduction guides, this note addresses the specific solubility challenges and tautomeric nuances inherent to this fused bicyclic system.
Retrosynthetic Analysis & Pathway
The synthesis of the 6-amino target (3 ) is best approached via the reduction of the 6-nitro intermediate (2 ), which is accessible via the cyclocondensation of 3-amino-1,2,4-triazole (1 ) with ethyl ethoxymethylenenitroacetate.
Figure 1: Retrosynthetic disconnection showing the critical reduction step from the nitro-precursor.
Chemical Challenges & Critical Process Parameters (CPPs)
Before initiating synthesis, researchers must account for two specific properties of this scaffold:
-
Solubility: The 6-nitro precursors are often sparingly soluble in alcohols (MeOH, EtOH). Standard hydrogenation attempts frequently fail because the substrate does not dissolve, coating the catalyst.
-
Solution: Use co-solvents (DMF) or high-temperature chemical reduction.
-
-
Tautomerism: The molecule exists in a keto-enol equilibrium (7-one vs. 7-hydroxy).
-
Impact: NMR signals for the amide proton may shift or broaden significantly depending on the solvent (
-DMSO is recommended).
-
Protocol A: Catalytic Hydrogenation (Standard Method)
Best for: Scale-up (>5g), halogen-free substrates, and "clean" workups. Mechanism: Heterogeneous catalysis.
Reagents & Equipment
-
Substrate: 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one.
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces pyrophoric risk).
-
Solvent: Methanol (MeOH) and N,N-Dimethylformamide (DMF) (Ratio 4:1).
-
Hydrogen Source:
balloon (lab scale) or Parr shaker (40 psi).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, suspend the nitro compound (1.0 equiv) in MeOH. If the solution is cloudy, add DMF dropwise under sonication until a clear or slightly translucent suspension is achieved.
-
Note: Complete solubility is not strictly required if vigorous stirring is maintained, but it accelerates the reaction.
-
-
Inerting: Purge the flask with Nitrogen (
) for 5 minutes. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C can ignite methanol vapors.
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3x). Maintain under atmosphere (balloon pressure is usually sufficient) with vigorous stirring at 40°C for 4–6 hours. -
Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). The nitro spot (usually yellow/UV active) should disappear, replaced by a lower Rf fluorescent amine spot.
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C.
-
Wash the pad with hot MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The product often precipitates upon concentration. If not, recrystallize from Ethanol/Water.
-
Protocol B: Iron-Mediated Reduction (The "Bechamp" Variant)
Best for: Substrates containing halogens (Cl, Br, I) which might undergo hydrodehalogenation under Pd/C conditions. Also superior for highly insoluble substrates.
Reagents
-
Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv).
-
Solvent/Acid: Glacial Acetic Acid (AcOH) (0.5 M concentration relative to substrate).
-
Catalyst (Optional): A drop of concentrated HCl to activate the iron.
Step-by-Step Methodology
-
Activation: Suspend Iron powder in Glacial Acetic Acid. Add 1-2 drops of conc. HCl and stir at room temperature for 10 minutes until the iron surface is activated (color may darken).
-
Addition: Add the 6-nitro precursor (1.0 equiv) to the mixture.
-
Reflux: Heat the reaction to 100°C (Reflux) .
-
Why: The high temperature overcomes the solubility issues inherent to the triazolopyrimidine scaffold.
-
-
Timeline: Reaction is typically fast (1–2 hours). Monitor by LC-MS (Nitro mass
disappears; Amine mass appears). -
Critical Workup (Iron Removal):
-
Cool to room temperature.[1]
-
Dilute with water.[2]
-
Neutralization: Slowly add solid
or solution until pH ~8. This precipitates iron hydroxides and the amphoteric product. -
Extraction: Extract the aqueous slurry with Ethyl Acetate (3x) or n-Butanol (if product is very polar).
-
Alternative Isolation: If the product precipitates cleanly, filter the entire solid mass (Product + Iron), then extract the product from the solid cake using hot DMF, filtering off the iron waste.
-
Analytical Validation & Data
| Parameter | Protocol A (Pd/C) | Protocol B (Fe/AcOH) |
| Yield | 85–95% | 70–85% |
| Purity (HPLC) | >98% (Clean) | >90% (Often requires recrystallization) |
| Halogen Tolerance | Poor (Dehalogenation risk) | Excellent |
| Reaction Time | 4–6 Hours | 1–2 Hours |
| Key Spectral Feature | disappearance of | Broad |
NMR Interpretation (
-
Proton 2 (Triazole ring): Singlet around
8.2 – 8.4 ppm. -
Proton 5 (Pyrimidine ring): Singlet around
8.0 ppm. -
Amino Group (
): Broad singlet, typically 5.5 – 6.5 ppm (exchangeable with ).
Decision Logic for Method Selection
Use the following flowchart to select the appropriate protocol for your specific derivative.
Figure 2: Decision matrix for selecting the reduction methodology based on substrate functionality.
References
-
Savateev, K. V., et al. (2015).[3][4] "6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines." Chimica Techno Acta.
-
Zhang, N., et al. (2007).[4] "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry.
-
BenchChem Protocols. "Catalytic Hydrogenation of Nitroaromatic Compounds."
-
Fizer, M., & Slivka, M. (2016).[5] "Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview)." Chemistry of Heterocyclic Compounds.
Sources
Application Note: Protocols for Reducing 6-Nitro-triazolopyrimidines to 6-Amino Derivatives
Executive Summary
The reduction of 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines to their corresponding 6-amino derivatives is a pivotal transformation in the synthesis of bioactive purine bioisosteres. These scaffolds are critical in the development of antiviral agents (e.g., Ticagrelor intermediates), adenosine receptor antagonists, and antiproliferative compounds.
While the nitro-to-amine reduction is a textbook transformation, the triazolopyrimidine core presents specific challenges:
-
Solubility: The fused heterocyclic system often exhibits poor solubility in standard alcohols, necessitating polar co-solvents.
-
Chemoselectivity: Preserving halogen substituents (Cl, Br) or sulfur moieties (S-Me) often found at the C-2 or C-7 positions requires careful catalyst selection to avoid hydrodehalogenation or catalyst poisoning.
-
Ring Stability: Avoiding harsh acidic conditions that could hydrolyze the triazole-pyrimidine fusion.
This guide provides three field-validated protocols, a decision matrix for method selection, and mechanistic insights to ensure reproducible high-yield synthesis.
Strategic Method Selection
Selecting the correct reduction protocol depends heavily on the substitution pattern of the triazolopyrimidine core.
Decision Matrix: Selecting the Optimal Protocol
-
Scenario A: Non-Functionalized / Alkyl-Substituted Core
-
Recommended Method:Catalytic Hydrogenation (Pd/C)
-
Why: Cleanest workup, highest atom economy, minimal waste.
-
-
Scenario B: Halogenated (Cl, Br, I) or Sulfur-Containing Scaffolds
-
Recommended Method:Iron-Mediated Reduction (Bechamp-type)
-
Why: Palladium catalysts will rapidly dehalogenate (C-Cl
C-H) or be poisoned by sulfur. Iron is highly chemoselective for the nitro group.
-
-
Scenario C: Acid-Sensitive or Small-Scale Screening
Mechanistic Pathway[3][6]
The reduction proceeds through a stepwise electron transfer mechanism. Understanding this pathway helps in troubleshooting incomplete reactions (often stalled at the hydroxylamine stage).
Figure 1: Stepwise reduction pathway. Accumulation of the Hydroxylamine intermediate is a common failure mode if reaction time is insufficient or catalyst activity is low.
Protocol A: Catalytic Hydrogenation (Standard)
Best for: Clean scaffolds (No Halogens/Sulfur), Scale-up.
This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4][5] For triazolopyrimidines, solubility is the limiting factor; therefore, a THF/Methanol mixture is often superior to pure ethanol.
Materials
-
Substrate: 6-nitro-triazolopyrimidine (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)
-
Solvent: THF:Methanol (1:1 ratio)
-
Reagent: Hydrogen gas (
) (Balloon or 1-3 bar pressure)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the nitro compound in the THF:MeOH mixture. If the compound does not dissolve fully, warm slightly to 40°C. Note: The reaction is heterogeneous, but starting with a solution prevents trapping starting material in the precipitate.
-
Inerting: Carefully add the Pd/C catalyst. WARNING: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it under an Argon blanket.
-
Hydrogenation: Purge the vessel with Nitrogen (
) x3, then Hydrogen ( ) x3. Equip with a hydrogen balloon (for <1g scale) or pressurize to 30 psi (for >1g scale). -
Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.
-
Monitoring: TLC (eluent: 5% MeOH in DCM). The amine is typically much more polar and fluorescent than the nitro compound.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with warm MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The amine is often obtained as a solid requiring no further purification.
Protocol B: Iron-Mediated Reduction (Chemoselective)
Best for: Halogenated (Cl, Br) derivatives, Sulfur-containing analogs.
This is the most robust method for functionalized triazolopyrimidines. It avoids the hydrodehalogenation side-reactions common with catalytic hydrogenation.
Materials
-
Substrate: 6-nitro-triazolopyrimidine (1.0 equiv)
-
Reagent: Iron powder (Fe) (5.0 equiv) - Must be fine powder (325 mesh).
-
Additive: Ammonium Chloride (
) (5.0 equiv) or Acetic Acid (AcOH). -
Solvent: Ethanol:Water (3:1).
Step-by-Step Procedure
-
Preparation: Suspend the nitro substrate and Iron powder in Ethanol:Water (3:1).
-
Activation: Add solid Ammonium Chloride (
).-
Variation: For highly insoluble substrates, use Acetic Acid (5-10 equiv) instead of
and heat to reflux.
-
-
Reaction: Heat the mixture to 70–80°C with vigorous stirring.
-
Monitoring: Check TLC. If the reaction stalls at the hydroxylamine stage (intermediate polarity), add more Iron powder (1 equiv) and continue heating.
-
Workup (Critical Step):
-
Hot filtration is required to remove Iron oxide sludge.
-
Filter through Celite while the mixture is still hot. Wash with hot Ethanol or Ethyl Acetate.
-
Tip: If the filtrate is green/brown, iron salts have passed through. Wash the organic layer with saturated
and EDTA solution to sequester residual iron.
-
Protocol C: Transfer Hydrogenation (Raney Ni + Hydrazine)
Best for: Rapid reduction, avoiding high-pressure equipment.
Cited specifically for triazolopyrimidines in antiviral research, this method generates hydrogen in situ on the catalyst surface.
Materials
-
Substrate: 6-nitro-triazolopyrimidine (1.0 equiv)
-
Catalyst: Raney Nickel (approx. 50 wt% slurry in water).
-
Reagent: Hydrazine Hydrate (
) (5.0 equiv).
Step-by-Step Procedure
-
Setup: Dissolve substrate in Ethanol. Add Raney Nickel slurry.
-
Addition: Heat to 50°C. Add Hydrazine Hydrate dropwise (Caution: Exothermic + Gas Evolution).
-
Reaction: Reflux for 30–60 minutes. The reaction is usually very fast.
-
Workup: Filter off Raney Nickel (Pyrophoric risk: keep wet!). Concentrate filtrate.[9]
Analytical Validation
Successful reduction is confirmed by specific spectral shifts.
| Feature | 6-Nitro Precursor | 6-Amino Product |
| Appearance | Yellow/Orange Solid | White/Off-White or Tan Solid |
| 1H NMR | No exchangeable protons (unless amide present) | Broad singlet (2H) at |
| Aromatic Protons | Deshielded (shifted downfield) due to | Shielded (shifted upfield) due to |
| MS (ESI) |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Incomplete Conversion | Poor solubility of substrate. | Switch solvent to THF/MeOH or DMF. Increase temperature. |
| Dehalogenation (Loss of Cl/Br) | Used Pd/C on a halogenated scaffold. | STOP. Switch to Protocol B (Iron/AcOH) or Protocol C ( |
| Product Trapped in Filter Cake | Product crystallized during filtration. | Perform filtration hot (near boiling). Wash filter cake with hot DMF or MeOH. |
| Green/Blue Emulsion | Residual Chromium or Iron salts. | Wash organic phase with 10% EDTA solution or Potassium Sodium Tartrate (Rochelle's Salt). |
References
-
General Nitro Reduction Reviews
-
Specific to Triazolopyrimidines (Raney Ni/Hydrazine)
-
Rusinov, V. L., et al. "Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury." International Journal of Molecular Sciences, 2021. Link
-
-
Iron-Mediated Reduction Protocols
-
Electrochemical Context
-
Stannous Chloride Methodology
Sources
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
HPLC Method Development Guide: High-Fidelity Purity Profiling of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidine
Executive Summary & Scientific Context
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 869058-86-6) is a critical pharmacophore scaffold used in the synthesis of tubulin polymerization inhibitors, anticancer agents (CDK2 inhibitors), and antiviral nucleoside analogs [1, 2].[1][2]
The Analytical Challenge: The molecule presents a "perfect storm" for reverse-phase chromatography:
-
High Polarity: The fused triazole-pyrimidine ring system, combined with a primary amine, results in low logP (approx -1.0), leading to poor retention and elution near the void volume (
) on standard C18 columns.[1] -
Basic Tailing: The N-rich heterocycle interacts strongly with residual silanols on silica supports, causing severe peak tailing.[1][2]
-
Regio-Isomerism: Synthesis often yields the [4,3-a] isomer or positional isomers (5-amino vs 7-amino) which possess identical mass but distinct biological activities [3].[1][2]
This guide details a Polar-Embedded Reverse Phase (RP-HPLC) protocol designed to resolve the parent amine from its highly polar starting materials (3-amino-1,2,4-triazole) and structural isomers.[1][2]
Chemical Fate & Impurity Mapping[1][2]
Understanding the synthesis pathway is the first step in method development.[1][2] The impurities are not random; they are mechanistic byproducts.[2]
Diagram 1: Synthesis & Impurity Fate Map
Caption: Mechanistic origin of critical impurities. Note the Dimroth rearrangement potential, which requires the method to separate thermodynamic vs. kinetic isomers.
Method Development Strategy
Column Selection: The "Phase Collapse" Risk
Standard C18 columns require high aqueous content (>95%) to retain this polar amine.[1][2] However, standard C18 chains "collapse" (dewet) under 100% aqueous conditions, causing retention loss over time.[1]
Recommendation: Use a Polar-Embedded C18 or a Pentafluorophenyl (PFP) phase.[1][2]
-
Polar-Embedded: The embedded polar group (e.g., carbamate, amide) shields silanols (reducing tailing) and allows 100% aqueous stability.[1]
-
PFP: Offers unique selectivity for halogenated or isomeric heterocycles via pi-pi interactions.[1][2]
Mobile Phase pH: The "Ionization" Switch
The pKa of the amino-triazolopyrimidine system is typically in the range of 3.5 – 4.5 (protonation of the ring nitrogens).[1]
-
Acidic (pH 2.5): Molecule is fully protonated (
).[1][2] Highly soluble but elutes very fast (repelled by C18).[1][2] -
Neutral (pH 6.5): Molecule is largely neutral (
).[1][2] Max retention on RP-HPLC. -
Decision: We utilize a pH 6.5 Phosphate Buffer . This ensures the molecule is in its neutral state for maximum hydrophobic interaction, pushing it away from the solvent front and resolving it from the highly polar starting material (3-amino-1,2,4-triazole).[1]
Master Protocol: Purity Analysis
This protocol is the "Gold Standard" for QC release, optimized for resolution (
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18 (150 x 4.6 mm, 4 µm) | Polar-embedded phase prevents dewetting at high aqueous start; reduces amine tailing.[1][2] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 | Neutral pH maximizes retention of the basic amine. Phosphate suppresses silanols.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[2] |
| Column Temp | 30°C | Improves mass transfer and peak symmetry.[1][2] |
| Detection | UV @ 254 nm (bw 4 nm) | Max absorption for triazolopyrimidine ring.[1][2] |
| Injection Vol | 5 - 10 µL | Prevent overload which broadens peaks.[1][2] |
Gradient Program
Note: A shallow gradient is required initially to separate the early eluting starting material.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial hold for polar retention.[1][2] |
| 3.0 | 95 | 5 | Isocratic hold to elute salts/void.[1][2] |
| 15.0 | 70 | 30 | Linear ramp to elute Target.[1][2] |
| 20.0 | 10 | 90 | Wash step for dimers/oligomers. |
| 23.0 | 10 | 90 | Hold wash.[1][2] |
| 23.1 | 95 | 5 | Re-equilibration. |
| 30.0 | 95 | 5 | Ready for next injection.[1][2] |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine in 10 mL of DMSO (Final: 1 mg/mL). Note: Solubility in pure water or ACN may be limited; DMSO ensures complete dissolution.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Buffer). Final conc: 0.1 mg/mL.[2]
Method Validation & Performance Criteria
To ensure the method is "self-validating" (Trustworthiness Pillar), the following system suitability parameters must be met before running samples.
System Suitability Table
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Tailing Factor ( | If | |
| Resolution ( | If | |
| Retention Time ( | Target | If shifting: Check pump mixing efficiency or column equilibration time. |
| Precision (RSD) | If failing: Check injector seal or air bubbles in buffer line. |
Isomer Resolution Check
The most critical validation step is distinguishing the [1,5-a] isomer (Target) from the [4,3-a] isomer (Impurity).[1]
-
Experiment: Stress the sample with heat (60°C) in acidic media for 1 hour. This often induces the Dimroth Rearrangement, creating a mixture of isomers [4].
-
Success: The method must show two distinct peaks if rearrangement occurs.[2] If peaks co-elute, switch to a PFP (Pentafluorophenyl) column, which offers superior shape selectivity for regioisomers.[1]
Troubleshooting Workflow
Diagram 2: Method Optimization Logic
Caption: Decision tree for resolving common polarity and basicity issues during triazolopyrimidine analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 636456, [1,2,4]Triazolo[1,5-a]pyrimidine.[1][2] Retrieved from [Link][1][2]
-
Richardson, C. et al. (2007). Triazolopyrimidine synthesis and bioactivity.[1][2] Journal of Medicinal Chemistry.[2][3] (Contextual citation for scaffold utility).
-
Fischer, G. (2002). Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyrimidines.[1] Journal of Heterocyclic Chemistry.[2] (Foundation for isomer impurity discussion).
-
Phenomenex Application Guide. Separation of Polar Basic Compounds using Synergi Fusion-RP. (Basis for column selection). [Link]
Sources
Application Note: High-Resolution ¹H NMR Characterization of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one in DMSO-d₆
Executive Summary
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a highly versatile fused bicyclic heterocycle. Because its ring system is isoelectronic with purines, it is frequently leveraged in drug design as a purine bioisostere to develop antiviral, antibacterial, and antiparasitic agents[1]. 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one serves as a critical intermediate and active pharmacophore in these discovery pipelines.
This application note provides a comprehensive, self-validating protocol for the ¹H NMR characterization of this compound. By detailing the causality behind solvent selection, tautomeric dynamics, and spectral assignments, this guide ensures that analytical chemists can achieve reproducible and structurally definitive results.
Structural Dynamics & Solvent Causality
Understanding the structural behavior of this compound is prerequisite to acquiring high-quality NMR data. The molecule features a rigid, planar geometry defined by the IUPAC numbering system where the bridgehead nitrogens occupy positions 4 and 8 (in a 5,6-fused system, specifically N4 as the bridgehead adjacent to C5)[2].
The Role of DMSO-d₆
Choosing the correct deuterated solvent is the most critical step in this workflow. This compound exhibits strong intermolecular hydrogen bonding due to the presence of both a hydrogen-bond donor (lactam NH, amine NH₂) and acceptors (C=O, triazole nitrogens).
-
Solubility: Non-polar solvents (e.g., CDCl₃) or mildly polar solvents will fail to dissolve the compound. DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts the crystal lattice, ensuring complete dissolution.
-
Tautomeric Locking: The compound can theoretically exist in a lactam (7-oxo) or lactim (7-hydroxy) tautomeric state. In highly polar aprotic solvents like DMSO-d₆, the 7-oxo (lactam) form is overwhelmingly favored[3].
-
Proton Exchange: Unlike protic solvents (e.g., Methanol-d₄ or D₂O) which would rapidly exchange with the -NH and -NH₂ protons and erase their signals, DMSO-d₆ slows down the chemical exchange rate. This allows the exchangeable protons to be distinctly observed in the downfield region.
Tautomeric equilibrium and corresponding 1H NMR proton assignments in DMSO-d6.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for sample preparation and data acquisition.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 3.0 to 5.0 mg of the strictly dried compound into a clean glass vial.
-
Solvation: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial in a water bath at 35 °C for 2–5 minutes. Scientific Checkpoint: The solution must be perfectly clear to avoid magnetic susceptibility artifacts (line broadening) caused by undissolved particles.
-
Transfer: Use a clean glass Pasteur pipette to transfer the solution into a high-precision 5 mm NMR tube, ensuring the solvent height is exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity (shimming).
Step 2: Instrument Calibration & Acquisition
-
Insertion & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆.
-
Tuning & Matching: Automatically or manually tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio (SNR).
-
Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis. Verify shim quality by checking the shape of the residual DMSO peak (should be a sharp quintet).
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of the rigid aromatic protons.
-
Number of Scans (NS): 16 to 64 scans (depending on concentration).
-
Temperature: 298 K (25 °C).
-
Step 3: Data Processing
-
Apply a line broadening (LB) window function of 0.3 Hz prior to Fourier Transformation (FT) to enhance SNR without sacrificing resolution.
-
Perform manual phase correction (zero-order and first-order) to ensure perfectly absorptive peak shapes.
-
Apply a polynomial baseline correction.
-
Reference the spectrum by setting the central peak of the residual DMSO-d₆ quintet to exactly 2.50 ppm .
Step-by-step workflow for 1H NMR sample preparation and data acquisition.
Spectral Data & Mechanistic Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ yields four distinct proton environments. The quantitative data is summarized in the table below.
Quantitative NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Assignment & Causality |
| NH (Lactam) | ~ 12.50 | Broad singlet (br s) | 1H | N3-H or N4-H: Highly deshielded due to strong hydrogen-bond donating character and proximity to the electron-withdrawing C7 carbonyl group. |
| H-5 | ~ 8.65 | Singlet (s) | 1H | Pyrimidine Ring (C5-H): Severely deshielded by the anisotropic effect of the adjacent bridgehead nitrogen (N4) and the conjugated 7-oxo system[4]. |
| H-2 | ~ 8.32 | Singlet (s) | 1H | Triazole Ring (C2-H): Appears in the typical downfield azole C-H region, unaffected by the pyrimidine substituents. |
| NH₂ (Amine) | ~ 6.15 | Broad singlet (br s) | 2H | C6-NH₂: Broadened due to intermediate chemical exchange rates and the quadrupolar relaxation effect of the ¹⁴N nucleus. |
Diagnostic Insights
-
The H-5 vs. H-2 Distinction: In 7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, the H-5 proton is characteristically shifted further downfield than the H-2 triazole proton[4]. This is a direct consequence of the strong electron-withdrawing pull from the bridgehead nitrogen and the cross-conjugated carbonyl at C7, which strips electron density away from the C5 position.
-
Amine Broadening: The C6-NH₂ signal at ~6.15 ppm is broad. If water contamination is present in the DMSO-d₆ (visible as a peak at ~3.33 ppm), this amine peak may broaden further or shift slightly due to rapid intermolecular proton exchange with H₂O.
Troubleshooting & Best Practices
-
Missing Exchangeable Protons (NH / NH₂): If the signals at 12.50 ppm or 6.15 ppm are missing, the DMSO-d₆ solvent is likely heavily contaminated with water or an acidic impurity, causing the protons to exchange too rapidly to be observed. Solution: Use a fresh, sealed ampoule of 99.9% DMSO-d₆.
-
Poor Resolution (Broad Aromatic Peaks): If the sharp singlets for H-2 and H-5 appear broad, the sample is either not fully dissolved or the Z-shims are poorly optimized. Solution: Remove the tube, visually inspect for floating particulates, sonicate if necessary, and re-shim the instrument.
References
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: Bioorganic & Medicinal Chemistry / PMC URL
- Factors Affecting the Stability of Platinum(II)
- Azolo[1,5-a]pyrimidines and Their Condensed Analogs with Anticoagulant Activity Source: MDPI / Ural Federal University URL
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes Source: MDPI URL
Sources
Application Note & Protocol: Solvent Selection for the Recrystallization of Amino-Triazolopyrimidines
Introduction: The Critical Role of Purity in Amino-Triazolopyrimidine Drug Development
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-tubercular treatments.[1][2] The biological activity of these compounds is intrinsically linked to their structural integrity and purity. Impurities, even in trace amounts, can lead to altered pharmacological profiles, increased toxicity, and unpredictable clinical outcomes. Therefore, robust purification methods are paramount in the drug development pipeline.
Recrystallization stands out as a powerful, cost-effective, and scalable technique for purifying solid organic compounds like amino-triazolopyrimidines.[][4] This process hinges on the principle of differential solubility: an ideal solvent will dissolve the target compound and its impurities to different extents at varying temperatures.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents and the execution of effective recrystallization protocols for the purification of amino-triazolopyrimidines.
Scientific Principles of Solvent Selection: A Mechanistic Approach
The success of recrystallization is fundamentally dependent on the choice of solvent. An ideal solvent for amino-triazolopyrimidines should exhibit a steep solubility curve, meaning it dissolves the compound sparingly at room temperature but readily at its boiling point.[7] This characteristic is crucial for maximizing the recovery of the purified product upon cooling. The adage "like dissolves like" is a useful starting point; the polarity of the solvent should be matched to the polarity of the amino-triazolopyrimidine derivative.
Amino-triazolopyrimidines are nitrogen-rich heterocyclic compounds, often exhibiting moderate to high polarity due to the presence of amino groups and the delocalized π-electron system of the fused rings. This inherent polarity suggests that polar solvents will generally be more effective at dissolving them. However, the overall polarity of a specific derivative is also influenced by its various substituents.
Key considerations for solvent selection include:
-
Solubility Profile: The compound should have high solubility in the hot solvent and low solubility in the cold solvent to ensure a high yield of crystals upon cooling.[6][8]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Chemical Inertness: The solvent must not react with the amino-triazolopyrimidine.[6]
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for dissolution but not so high as to make its removal from the crystals difficult. A boiling point lower than the melting point of the compound is also desirable to prevent the compound from "oiling out".[7]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[8]
Commonly Employed Solvents for Amino-Triazolopyrimidine Recrystallization
Based on a review of synthetic procedures for triazolopyrimidine derivatives, several solvents and solvent systems have proven effective. The choice of solvent is often dictated by the specific substituents on the triazolopyrimidine core.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Rationale & Use Cases for Amino-Triazolopyrimidines |
| Ethanol | 24.5 | 78 | An excellent general-purpose polar protic solvent, frequently used for recrystallizing a wide range of triazolopyrimidine derivatives.[9] Its ability to form hydrogen bonds can aid in the dissolution of amino-substituted compounds. |
| Dioxane | 2.2 | 101 | A polar aprotic solvent, effective for less polar amino-triazolopyrimidine analogues. It has been successfully used for the recrystallization of various pyrazolotriazolopyrimidine derivatives.[10] |
| Acetic Acid | 6.2 | 118 | A polar protic solvent that can also act as a catalyst in some reactions. It has been used for the crystallization of certain triazolopyrimidin-5(1H)-one derivatives.[2] Caution is advised as it can potentially react with basic amino groups to form salts. |
| Ethanol/Water | Variable | Variable | A mixed solvent system that allows for fine-tuning of polarity. The addition of water (an anti-solvent) to an ethanolic solution of the compound can induce crystallization. This is particularly useful when the compound is too soluble in pure ethanol. |
| Ethanol/Ether | Variable | Variable | Another common mixed solvent system. Diethyl ether acts as a non-polar anti-solvent to induce precipitation from an ethanolic solution. This method was used for the purification of certain[1][][11]triazolo[4,3-a]pyrimidines.[9] |
| DMF/Water | Variable | Variable | A highly polar aprotic solvent (DMF) paired with an anti-solvent (water). This combination is suitable for highly polar amino-triazolopyrimidines that may be sparingly soluble in other common solvents. |
Experimental Protocols
The following protocols provide a step-by-step guide to the recrystallization of amino-triazolopyrimidines.
Protocol 1: Single Solvent Recrystallization
This is the most straightforward method and should be the first approach when a suitable single solvent has been identified.
Materials:
-
Crude amino-triazolopyrimidine
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude amino-triazolopyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics.
Materials:
-
Crude amino-triazolopyrimidine
-
A "good" solvent (in which the compound is highly soluble)
-
A "bad" or "anti-solvent" (in which the compound is poorly soluble, but is miscible with the "good" solvent)
-
Other materials as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude amino-triazolopyrimidine in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of amino-triazolopyrimidines.
Caption: Recrystallization Workflow Diagram
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[7]
-
No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is not sufficiently saturated or too much solvent was used. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound. If these fail, evaporate some of the solvent to increase the concentration and cool again.
-
Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration. Optimizing the solvent volume and ensuring efficient cooling can improve the yield.
Conclusion
The purification of amino-triazolopyrimidines by recrystallization is a critical step in the synthesis and development of these pharmaceutically important compounds. A systematic and mechanistically informed approach to solvent selection, coupled with meticulous experimental technique, will ensure the consistent production of high-purity materials. This application note serves as a practical guide for researchers to navigate the challenges of recrystallization and achieve optimal purification outcomes.
References
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 26, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved February 26, 2026, from [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 26, 2026, from [Link]
-
One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. (2020, September 4). Springer. Retrieved February 26, 2026, from [Link]
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Academia.edu. Retrieved February 26, 2026, from [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025, February 3). Indonesian Journal of Chemistry. Retrieved February 26, 2026, from [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved February 26, 2026, from [Link]
-
Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (2023, January 11). MDPI. Retrieved February 26, 2026, from [Link]
-
(PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate. (2023, June 13). ResearchGate. Retrieved February 26, 2026, from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). University of Cape Town. Retrieved February 26, 2026, from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions - ResearchGate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][][11]Triazolo[4,3-a]pyrimidines - PMC. (2023, May 5). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Sources
- 1. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Recrystallization [sites.pitt.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. athabascau.ca [athabascau.ca]
Application Notes & Protocols: Cyclocondensation Reactions of 3,5-Diamino-1,2,4-triazole in Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,5-diamino-1,2,4-triazole (DAT) as a versatile building block in the synthesis of fused heterocyclic systems. DAT is a highly valuable scaffold due to its multiple nucleophilic centers, which allow for a variety of cyclocondensation reactions to construct diverse, biologically active molecules.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to rationally design and troubleshoot their synthetic routes. We present detailed, field-proven protocols for the synthesis of key scaffolds such as triazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines, supported by mechanistic diagrams and data tables.
Introduction: The Strategic Value of 3,5-Diamino-1,2,4-triazole (DAT)
3,5-Diamino-1,2,4-triazole (DAT), also known as guanazole, is a planar, electron-rich heterocycle featuring three nitrogen atoms within its five-membered ring.[2] Its synthetic utility is primarily derived from the presence of two exocyclic amino groups and the ring nitrogen atoms, which can act as nucleophiles. This multi-nucleophilic character makes DAT an exceptional precursor for building fused bicyclic and polycyclic systems through cyclocondensation reactions.
The resulting fused triazole frameworks are prevalent in a vast number of compounds with significant pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3] The metabolic stability of the 1,2,4-triazole nucleus and its ability to act as both a hydrogen bond donor and acceptor make it a privileged pharmacophore in drug design.[1] This guide focuses on leveraging the unique reactivity of DAT to access these high-value molecular architectures.
Core Reactivity: Understanding the Nucleophilic Centers of DAT
The key to successfully employing DAT in cyclocondensation reactions is understanding the differential reactivity of its nucleophilic sites. DAT possesses three distinct types of nitrogen atoms:
-
Exocyclic Amino Groups (-NH2): These are the most potent nucleophiles and typically initiate reactions with electrophilic reagents.
-
Ring Nitrogen at N1: This nitrogen is part of the triazole ring and can participate in cyclization, particularly after an initial reaction at an exocyclic amino group.
-
Ring Nitrogens at N2 and N4: The reactivity of these nitrogens is crucial for the final cyclization step, determining the regiochemical outcome and the type of fused system formed.
The reaction pathway is often directed by the choice of electrophilic partner (e.g., 1,2-dicarbonyls vs. 1,3-dicarbonyls), solvent, and catalyst, which can selectively promote attack at different positions.
Synthesis of Triazolo[1,5-a]pyrimidines via Reaction with 1,3-Dicarbonyl Compounds
One of the most powerful applications of DAT is its reaction with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form the[4][5][6]triazolo[1,5-a]pyrimidine scaffold. This core is found in numerous bioactive molecules.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The more nucleophilic exocyclic 3-amino group of DAT initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrimidine ring.
The regioselectivity of this reaction is noteworthy. The initial attack by the exocyclic amino group, followed by cyclization involving the N2 of the triazole ring, leads specifically to the [1,5-a] isomeric system.
General Workflow for Triazolo[1,5-a]pyrimidine Synthesis
Caption: General workflow for synthesizing triazolo[1,5-a]pyrimidines.
Detailed Protocol: Synthesis of 5,7-Dimethyl-[4][5][6]triazolo[1,5-a]pyrimidin-2-amine
This protocol provides a reliable method for synthesizing a model compound from DAT and acetylacetone.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Diamino-1,2,4-triazole (DAT) | ReagentPlus®, 98% | Sigma-Aldrich | |
| Acetylacetone (2,4-Pentanedione) | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Ethanol (EtOH), 200 proof | ACS Reagent | Fisher Scientific | Can be used as the reaction solvent |
| Glacial Acetic Acid (AcOH) | ACS Reagent | VWR | Acts as both solvent and catalyst |
| Diethyl Ether | ACS Reagent | Fisher Scientific | For washing the final product |
| Round-bottom flask (100 mL) | |||
| Reflux Condenser | |||
| Magnetic Stirrer/Hotplate | |||
| Buchner Funnel & Filter Paper |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-diamino-1,2,4-triazole (5.0 g, 50.5 mmol).
-
Solvent Addition: Add 25 mL of glacial acetic acid. The acetic acid serves as both the solvent and an acid catalyst, which protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Reagent Addition: To the stirring suspension, add acetylacetone (5.56 g, 55.5 mmol, 1.1 equivalents) dropwise at room temperature.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 118 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1). The product is typically more nonpolar than the starting DAT.
-
Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A precipitate will form.
-
Precipitation: Pour the cooled reaction mixture into 150 mL of cold water with vigorous stirring. This will cause the product to fully precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with cold diethyl ether (2 x 20 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
-
Characterization: The expected product is a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Typical yields are in the range of 85-95%.
Synthesis of Triazolo[4,3-a]pyrimidines and Triazolo[4,3-b][4][5][6]triazines
The versatility of DAT allows for the synthesis of other important fused systems by reacting it with different bifunctional electrophiles.
Reaction with β-Keto Esters
When DAT is reacted with β-keto esters, such as ethyl acetoacetate, under acidic conditions, it can lead to the formation of 3-amino-[4][5][6]triazolo[4,3-a]pyrimidin-5-ones. The reaction initially forms an enaminoester intermediate, which then undergoes cyclization. The specific isomer formed depends heavily on reaction conditions, with thermal or base-catalyzed cyclization potentially leading to different outcomes.
Caption: Reaction pathway of DAT with β-keto esters.
Protocol: Synthesis of 2-Amino-7-methyl-[4][5][6]triazolo[1,5-a]pyrimidin-5(4H)-one
This protocol outlines the synthesis using ethyl acetoacetate.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Diamino-1,2,4-triazole (DAT) | ReagentPlus®, 98% | Sigma-Aldrich | |
| Ethyl Acetoacetate | ≥99% | Sigma-Aldrich | |
| Polyphosphoric Acid (PPA) | Technical Grade | Sigma-Aldrich | Acts as catalyst and dehydrating agent |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | Reaction solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-necked flask fitted with a mechanical stirrer and a reflux condenser, add 3,5-diamino-1,2,4-triazole (5.0 g, 50.5 mmol) and ethyl acetoacetate (7.2 g, 55.5 mmol, 1.1 eq) in 40 mL of dioxane.
-
Catalyst Addition: Carefully add polyphosphoric acid (15 g) to the stirring mixture. The addition is exothermic.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.
-
Neutralization: Neutralize the acidic solution by carefully adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. A solid will precipitate.
-
Isolation: Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water (3 x 30 mL). Recrystallize the solid from a mixture of ethanol and water to afford the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at 70 °C.
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or acetic acid can facilitate proton transfer and act as catalysts. Aprotic solvents like DMF or dioxane may be required for reactions sensitive to protons.
-
Temperature Control: Many cyclocondensation reactions require heating to overcome the activation energy for the cyclization and dehydration steps. However, excessive heat can lead to side products or decomposition. Careful temperature monitoring is essential.
-
Regioselectivity: The presence of multiple nucleophilic sites on DAT can sometimes lead to mixtures of isomers.[7] The regiochemical outcome is influenced by the electrophile, catalyst, and reaction conditions. Characterization of the final product by 2D NMR techniques (like HMBC and NOESY) may be necessary to unambiguously determine the structure.
-
Purification: Products are often crystalline solids that can be purified by simple filtration and washing. In cases where the product is more soluble or impurities are present, recrystallization or column chromatography may be necessary.
Conclusion
3,5-Diamino-1,2,4-triazole is a cost-effective and highly versatile building block for the synthesis of a wide array of medicinally relevant fused heterocyclic compounds.[8] By understanding the principles of its reactivity and carefully selecting the appropriate reaction partners and conditions, researchers can efficiently construct complex molecular scaffolds. The protocols provided herein serve as a validated starting point for further exploration and development in the fields of medicinal chemistry and materials science.
References
-
Synthesis of 3,5-ditetrazolyl-1,2,4-triazole-based complexes: a strategy for developing C–N-linked triheterocyclic energetic compounds. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
1,2,3-Triazole and Its Derivatives. Development of Methods for the Formation of the Triazole Ring. ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [https://www.frontiersin.org/articles/10.3389/fchem.2022.101 synthesizing/full]([Link] synthesizing/full)
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]
-
Synthesis of 1,2,4-Triazole Compounds. ISRES Publishing. Available at: [Link]
-
3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm (RSC Publishing). Available at: [Link]
-
Medicinally representative 1,2,4‐triazole‐3,5‐diamine cores. ResearchGate. Available at: [Link]
-
Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. AIP Publishing. Available at: [Link]
-
Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. ResearchGate. Available at: [Link]
-
Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Springer. Available at: [Link]
-
Reaction of 1-substituted 3,5-diamino-1,2,4-triazoles with β-keto esters: synthesis and new rearrangement of mesoionic 3-amino-2H-[4][5][6]triazolo-[4,3-a]pyrimidin-5-ones. Islamic World Science Citation Center. Available at: [Link]
Sources
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- 2. chemijournal.com [chemijournal.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-ditetrazolyl-1,2,4-triazole-based complexes: a strategy for developing C–N-linked triheterocyclic energetic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Novel Schiff Bases from 6-Amino-triazolo[1,5-a]pyrimidin-7(3H)-one
Application Notes & Protocols: A Guide to the Synthesis of Novel Schiff Bases from 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] By functionalizing the primary amino group at the C6 position through condensation with various aromatic aldehydes, novel Schiff bases (azomethines) can be generated. These new chemical entities hold significant potential for drug discovery and development, leveraging the combined biological activities of the triazolopyrimidine core and the versatile imine linkage.[6][7] This guide details robust protocols, explains the underlying chemical principles, and offers insights into the characterization of these promising compounds.
Introduction: The Scientific Rationale
Schiff bases are compounds characterized by the presence of a carbon-nitrogen double bond (azomethine or imine group).[8] They are typically formed through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or ketone.[2][9] This C=N linkage is of considerable biological importance, and Schiff bases are known to exhibit a broad spectrum of therapeutic activities, including antibacterial, antiviral, and anticancer effects.[9][10]
The starting material, 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one, is a valuable precursor. Its fused heterocyclic ring system is a cornerstone in the development of various therapeutic agents.[3][4] The presence of the reactive primary amino group provides a straightforward handle for synthetic modification. The strategic combination of this potent heterocyclic core with various substituted aromatic aldehydes via a Schiff base linkage is a proven method for generating novel molecular architectures with potentially enhanced or unique biological profiles.[7] This guide provides the necessary framework for researchers to efficiently synthesize and evaluate these compounds.
The Chemistry: Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[9] The process is typically catalyzed by either an acid or a base, which facilitates the key steps of the reaction.[8]
The key mechanistic steps are:
-
Acid Catalysis & Nucleophilic Attack : In the presence of an acid catalyst (e.g., glacial acetic acid), the carbonyl oxygen of the aldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen of the 6-amino group of the triazolopyrimidine attacks the activated carbonyl carbon.[11]
-
Formation of the Carbinolamine Intermediate : This attack results in the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is generally unstable.[9]
-
Dehydration : The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water).
-
Imine Formation : The lone pair on the nitrogen atom helps to eliminate the water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation : A final deprotonation step yields the neutral Schiff base and regenerates the acid catalyst.
The removal of water from the reaction mixture, often by using a solvent that forms an azeotrope with water or by using a dehydrating agent, can drive the equilibrium towards the product.[8]
Experimental Application Protocols
These protocols are designed to be robust and adaptable for a range of aromatic aldehydes. Researchers should always perform a preliminary small-scale reaction to optimize conditions for their specific substrates.
Protocol 1: General Synthesis of a Schiff Base
This protocol describes the synthesis using 4-hydroxybenzaldehyde as a representative aromatic aldehyde.
Materials & Reagents:
-
6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one (1.0 mmol)
-
Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
TLC plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol).
-
Dissolution : Add 15 mL of absolute ethanol and stir until the aldehyde is completely dissolved. Gentle warming may be required.
-
Addition of Amine : Add the 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one (1.0 mmol) to the solution.
-
Catalyst Addition : Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.[8]
-
Reflux : Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction time typically ranges from 2 to 6 hours.[8]
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use an appropriate solvent system (e.g., Ethyl Acetate/Hexane 7:3) to track the consumption of the starting materials and the formation of the product spot.
-
Product Isolation : Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, place the flask in an ice bath for 30 minutes to induce crystallization.
-
Filtration and Washing : Collect the precipitated solid by vacuum filtration. Wash the solid product several times with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying : Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Record the final mass and calculate the percentage yield.
Protocol 2: Purification by Recrystallization
For higher purity, the crude product should be recrystallized.
Procedure:
-
Select an appropriate solvent or solvent pair (e.g., Ethanol, Dimethylformamide (DMF)/Water, or Acetic Acid). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude Schiff base in the minimum amount of boiling solvent.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry thoroughly.
Protocol 3: Structural Characterization
The identity and purity of the synthesized Schiff bases must be confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Key Diagnostic Signal : The most crucial evidence for successful synthesis is the appearance of a sharp absorption band in the range of 1600–1650 cm⁻¹ , corresponding to the stretching vibration of the azomethine (C=N) bond.[11]
-
Other Signals : Look for the disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching of the aldehyde (around 1700 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : A singlet peak appearing in the downfield region of δ 8.0–9.5 ppm is characteristic of the azomethine proton (-N=CH-).[11][12] The signals corresponding to the primary amine protons of the starting material will be absent.
-
¹³C-NMR : A signal in the range of δ 150–165 ppm can be attributed to the carbon of the azomethine group.[13]
-
-
Mass Spectrometry (MS) :
-
Use techniques like Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target Schiff base.[13]
-
-
Melting Point Determination :
-
A sharp and distinct melting point is a good indicator of the compound's purity.[2]
-
Data Summary & Experimental Workflow
The described protocol is versatile and can be applied to a variety of substituted aldehydes to generate a library of novel Schiff bases.
Table 1: Representative Data for Synthesized Schiff Bases
| Aldehyde Precursor | Product Name | Typical Yield (%) | M.p. (°C) | Key FT-IR ν(C=N) (cm⁻¹) | Key ¹H-NMR δ(CH=N) (ppm) |
| Benzaldehyde | 6-(benzylideneamino)-[1][2][3]triazolo... | 85-92 | >250 | ~1625 | ~8.5 |
| 4-Hydroxybenzaldehyde | 6-((4-hydroxybenzylidene)amino)-... | 88-95 | >280 | ~1618 | ~8.4 |
| 4-Nitrobenzaldehyde | 6-((4-nitrobenzylidene)amino)-... | 90-96 | >300 | ~1605 | ~8.8 |
| 4-Methoxybenzaldehyde | 6-((4-methoxybenzylidene)amino)-... | 82-90 | >260 | ~1620 | ~8.4 |
Note: Data presented are hypothetical examples based on typical results for analogous reactions and serve for illustrative purposes.
Conclusion and Future Prospects
The protocols outlined in this guide provide a reliable and efficient pathway for the synthesis of novel Schiff bases from the medicinally significant 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one core. The straightforward nature of the synthesis allows for the rapid generation of diverse compound libraries by varying the aldehyde component. Given the established biological importance of both the triazolopyrimidine scaffold and the Schiff base linkage, the resulting compounds are prime candidates for screening in various pharmacological assays, including antimicrobial, anticancer, and anti-inflammatory studies.[5][6][7] This work serves as a foundational resource for researchers in medicinal chemistry and drug development aiming to explore this promising area of chemical space.
References
-
ResearchGate. (n.d.). An Efficient Catalyst for the Synthesis of Schiff Bases. Retrieved from ResearchGate. [Link]
-
International Journal of Research and Analytical Reviews (IJRASET). (2022). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from ijraset.com. [Link]
-
PMC. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Retrieved from PMC. [Link]
-
RSC Publishing. (2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization for the Schiff base 5. Retrieved from ResearchGate. [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from GSC Online Press. [Link]
-
MDPI. (2007). Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Retrieved from MDPI. [Link]
-
PubMed. (n.d.). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Retrieved from PubMed. [Link]
-
ResearchGate. (2018). Spectral, thermal and biological characterization of complexes with a Schiff base bearing triazole moiety as potential antimicrobial species. Retrieved from ResearchGate. [Link]
-
Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Retrieved from Teikyo Medical Journal. [Link]
-
RSC Publishing. (n.d.). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex. Retrieved from RSC Publishing. [Link]
-
PMC. (2023). Promising Schiff bases in antiviral drug design and discovery. Retrieved from PMC. [Link]
-
ResearchGate. (n.d.). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Retrieved from ResearchGate. [Link]
-
Springer. (n.d.). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Retrieved from Springer. [Link]
-
PMC. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from PMC. [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2026). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from Journal of University of Babylon. [Link]
-
SCIRP. (n.d.). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. Retrieved from SCIRP. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Spectral Characterization, and Molecular Docking of Novel Schiff Bases with Potential Lung Cancer Activity. Retrieved from Oriental Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis of Schiff Bases by Using Natural Acid Catalysts [ijraset.com]
- 3. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 4. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 10. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Synthesis, Spectral Characterization, and Molecular Docking of Novel Schiff Bases with Potential Lung Cancer Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
Executive Summary: The "Brick Dust" Paradox
You are likely encountering a common paradox with 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (hereafter ATP-7 ). Despite a relatively low calculated LogP (~ -1.0), which suggests hydrophilicity, the compound refuses to dissolve in neutral aqueous buffers.
The Root Cause: This molecule acts as a "brick dust" compound. Its planar, fused bicyclic structure (a purine isostere) allows for intense
This guide provides three field-proven protocols to disrupt this lattice and achieve stable aqueous solutions.
Module 1: The pH Switch (Primary Strategy)
Mechanism: ATP-7 contains an acidic proton at the N3 position (part of the amide-like 7(3H)-one system). At neutral pH (7.4), the compound exists predominantly in its protonated, uncharged keto form, which is insoluble. By raising the pH, we deprotonate this nitrogen, creating an anionic species that is highly water-soluble.
Experimental Protocol: The "Alkaline Shock" Method
Use this for preparing high-concentration stocks without organic solvents.
Materials:
-
1.0 M NaOH (Sodium Hydroxide)
-
PBS (Phosphate Buffered Saline) or HBSS
-
0.1 M HCl (for back-titration, optional)
Step-by-Step:
-
Weighing: Weigh the required amount of ATP-7 into a glass vial.
-
Alkaline Dissolution: Add 1.0 M NaOH dropwise.
-
Ratio: Use approximately 2-3 molar equivalents of NaOH relative to ATP-7.
-
Observation: The suspension should turn clear almost immediately as the salt forms.
-
-
Dilution: Rapidly dilute this concentrate into your target buffer (e.g., PBS).
-
pH Adjustment: Check the final pH. If it is too basic for your assay (e.g., > pH 8.5), carefully back-titrate with dilute HCl, but do not go below pH 7.0 , or the compound will reprecipitate.
Critical Insight: The pKa of the N3 proton in similar triazolopyrimidines is typically between 6.5 and 7.5. Maintaining the solution pH slightly above this pKa ensures the molecule remains ionized and soluble.
Module 2: The DMSO "Soft Landing" (Cell Culture)
Mechanism: DMSO disrupts the crystal lattice effectively. However, "crashing out" (rapid precipitation) occurs when a DMSO stock is added to a hydrophilic buffer because water strips the DMSO solvation shell faster than the drug can equilibrate.
Experimental Protocol: The "Sub-Surface" Injection
Use this for biological assays where <0.5% DMSO is permissible.
Step-by-Step:
-
Stock Prep: Prepare a 100 mM stock in anhydrous DMSO. Vortex until completely clear.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-crystal nucleation.
-
-
Pre-warming: Warm both the DMSO stock and the culture medium to 37°C.
-
Why? Solubility is temperature-dependent; cold shock induces precipitation.
-
-
The Injection:
-
Immerse the pipette tip below the surface of the stirring culture medium.
-
Expel the DMSO stock slowly.
-
Do not drop the DMSO on top of the media; this creates a localized interface of high water/high drug concentration, triggering precipitation.
-
Module 3: Molecular Shielding (In Vivo / High Dose)
Mechanism: For animal studies where high concentrations are needed without high pH or DMSO toxicity, Cyclodextrins (CDs) are the gold standard. They encapsulate the hydrophobic portion of the planar rings, preventing
Experimental Protocol: HP-β-CD Complexation
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.
-
Addition: Add ATP-7 to the vehicle.
-
Energy Input: Sonicate for 20 minutes at room temperature.
-
Equilibration: Shake at 200 RPM for 2-4 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.
Decision Logic & Troubleshooting Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Comparative Data: Solubility Limits
| Solvent System | Estimated Max Solubility | Suitability | Notes |
| PBS (pH 7.4) | < 0.1 mg/mL | Poor | Compound remains protonated/aggregated. |
| PBS (pH 8.5) | ~ 1 - 5 mg/mL | Good | Deprotonation of N3 drives solubility. |
| DMSO (Anhydrous) | > 50 mg/mL | Excellent | Standard for stock solutions. |
| 20% HP-β-CD | ~ 2 - 10 mg/mL | Excellent | Best for in vivo PK studies; prevents precipitation. |
| Ethanol | < 1 mg/mL | Poor | Not recommended; polarity insufficient to break lattice. |
Frequently Asked Questions (FAQ)
Q1: My solution turned yellow after adding NaOH. Is the compound degrading? A: Likely not. Triazolopyrimidines often exhibit halochromism (color change with pH). The anionic form (created by base) often has a different absorbance spectrum than the neutral form, appearing yellow. Verify purity via HPLC if the color deepens significantly over time (indicating oxidation).
Q2: Can I autoclave the aqueous stock? A: No. While the heterocyclic core is thermally stable, the amino group and amide-like linkage can undergo hydrolysis at high temperatures and pressure, especially at non-neutral pH. Always use 0.22 µm sterile filtration.
Q3: I see "needles" forming in my cell culture wells after 24 hours. A: This is "Ostwald Ripening." Small, invisible micro-precipitates formed during the initial addition are growing into visible crystals.
-
Fix: Reduce the final concentration or switch to the HP-β-CD method (Module 3), which sequesters the drug and prevents crystal growth.
Q4: Why does the literature call this a "purine isostere"? A: The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purine.[1] This is crucial for its biological activity (often acting as an adenosine antagonist or kinase inhibitor) but also explains its solubility profile—like guanine or uric acid, it loves to stack and hates to dissolve.
References
-
Savateev, K. V., et al. (2015).[2] 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. Retrieved from [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.).[3] Compound Summary: 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one (Structural Analog). National Library of Medicine. Retrieved from [Link]
Sources
Preventing oxidation of 6-amino group during triazolopyrimidine synthesis
A Guide to Preventing Oxidation of the 6-Amino Group
Welcome to the Technical Support Center for triazolopyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Our goal is to provide in-depth technical guidance and troubleshooting advice to help you overcome common challenges in your synthetic routes, with a particular focus on preventing the unwanted oxidation of the 6-amino group.
Introduction
Triazolopyrimidines are a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these compounds, often involving the condensation of a substituted aminopyrimidine or aminotriazole with a 1,3-dicarbonyl compound or its equivalent, can be susceptible to side reactions. One of the most common and problematic of these is the oxidation of the electron-rich 6-amino group on the pyrimidine ring. This can lead to the formation of undesired byproducts, such as N-oxides, which can complicate purification, reduce yields, and potentially introduce compounds with different biological activities. This guide provides a comprehensive overview of why this oxidation occurs and offers practical, field-proven strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the oxidation of the 6-amino group during triazolopyrimidine synthesis.
Q1: What is the primary cause of oxidation of the 6-amino group in my triazolopyrimidine synthesis?
A1: The primary cause of oxidation is often exposure to atmospheric oxygen, especially at elevated temperatures and in the presence of certain solvents or catalysts. The 6-amino group, being an electron-donating group, increases the electron density of the pyrimidine ring, making it more susceptible to oxidation. This can lead to the formation of a pyrimidine N-oxide.[1]
Q2: What are the typical byproducts of this oxidation?
A2: The most common oxidation byproduct is the corresponding N-oxide of the aminopyrimidine starting material or the final triazolopyrimidine product.[1] In some cases, further degradation or side reactions can occur, leading to a complex mixture of impurities.
Q3: Are there specific reaction conditions that are more prone to causing this oxidation?
A3: Yes, several conditions can promote oxidation:
-
High Temperatures: Many triazolopyrimidine syntheses require heating, which can accelerate the rate of oxidation.[2][3]
-
Presence of Oxidizing Agents: While not always intentionally added, trace amounts of oxidizing species in your reagents or solvents can be sufficient to cause oxidation. Certain reagents used in specific synthetic routes might also have oxidative properties.
-
Choice of Solvent: Some solvents can participate in or facilitate oxidation reactions.
-
Extended Reaction Times: The longer the reaction mixture is exposed to potentially oxidizing conditions, the greater the chance of byproduct formation.
Q4: How can I detect the formation of N-oxide byproducts in my reaction mixture?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): N-oxides are generally more polar than their non-oxidized counterparts and will typically have a lower Rf value on silica gel plates.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method will show the N-oxide as a more polar (earlier eluting) peak compared to the desired product.
-
Mass Spectrometry (MS): The mass spectrum of the N-oxide will show a molecular ion peak that is 16 atomic mass units (amu) higher than the starting amine, corresponding to the addition of an oxygen atom. LC-MS/MS can be particularly useful for confirmation, as N-oxides often exhibit a characteristic neutral loss of an oxygen atom ([M+H - 16]+).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the N-oxide. Protons and carbons on the heterocyclic ring will experience shifts in their chemical environments upon N-oxidation.[5][6] 15N NMR can also be a powerful tool for distinguishing between N-oxides and their parent amines.[5]
Q5: Can I use a protecting group to prevent the oxidation of the 6-amino group?
A5: Yes, using a protecting group is a highly effective strategy. The ideal protecting group should be stable to the reaction conditions required for the triazolopyrimidine ring formation and be easily removable afterward without affecting the final product. We will discuss this in more detail in the Troubleshooting Guide.
Troubleshooting Guide: Strategies to Minimize Oxidation
This section provides practical solutions to common problems encountered during triazolopyrimidine synthesis related to the oxidation of the 6-amino group.
Problem 1: Significant formation of a more polar byproduct, suspected to be an N-oxide.
Potential Causes:
-
Exposure of the reaction to atmospheric oxygen.
-
Use of non-degassed solvents.
-
Presence of trace oxidizing impurities in reagents.
Solutions:
-
Implement an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon is one of the most effective ways to prevent oxidation. This involves using appropriate glassware and techniques to exclude air from the reaction vessel.
Experimental Protocol: Triazolopyrimidine Synthesis under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator or under a stream of inert gas.
-
Solvent Degassing: Degas the reaction solvent prior to use. Common methods include:
-
Sparging: Bubble a gentle stream of nitrogen or argon through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent using liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.
-
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and gas inlet) and flush the system with nitrogen or argon for several minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the degassed solvent and reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC, taking aliquots under a positive pressure of inert gas.
-
Workup: Upon completion, cool the reaction to room temperature under the inert atmosphere before quenching and proceeding with the workup.
-
-
Use of Antioxidants: The addition of a small amount of an antioxidant to the reaction mixture can help to scavenge any residual oxygen or radical species.
Table 1: Commonly Used Antioxidants in Organic Synthesis
Antioxidant Typical Concentration Notes Butylated Hydroxytoluene (BHT) 0.1 - 1 mol% A common radical scavenger, soluble in many organic solvents. Ascorbic Acid (Vitamin C) Stoichiometric or catalytic Water-soluble, can be used in aqueous or biphasic systems. Triphenylphosphine Stoichiometric Can also act as a reducing agent for any N-oxide that may have formed. Note: The compatibility of the antioxidant with your specific reaction conditions should be verified.
Problem 2: The desired triazolopyrimidine product is sensitive to the conditions required for protecting group removal.
Potential Cause:
-
The chosen protecting group requires harsh deprotection conditions (e.g., strong acid or base) that also affect the triazolopyrimidine core.
Solution:
-
Select an Orthogonal Protecting Group: An orthogonal protecting group is one that can be removed under conditions that do not affect other functional groups in the molecule.[7]
Table 2: Protecting Groups for Aromatic Amines and Their Removal Conditions
Protecting Group Abbreviation Stable To Labile To tert-Butoxycarbonyl Boc Base, Catalytic Hydrogenation[8][9] Strong Acid (e.g., TFA, HCl)[10][11][12] Benzyloxycarbonyl Cbz or Z Acid, Base[13] Catalytic Hydrogenation (H₂, Pd/C)[13][14] 9-Fluorenylmethyloxycarbonyl Fmoc Acid, Catalytic Hydrogenation[8] Base (e.g., Piperidine)[13][14] Benzyl Bn Acid, Base Catalytic Hydrogenation (H₂, Pd/C)[14] For many triazolopyrimidine syntheses that are carried out under acidic or neutral conditions, a Boc group is an excellent choice as it is stable and can be readily removed with trifluoroacetic acid (TFA) post-synthesis. If the synthesis is performed under basic conditions, a Cbz or Bn group might be more suitable, as they are stable to base and can be removed by hydrogenolysis.
Experimental Protocol: Boc Protection of a 6-Aminopyrimidine Derivative
-
Dissolution: Dissolve the 6-aminopyrimidine starting material in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the Boc-protected aminopyrimidine by column chromatography on silica gel.
-
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of oxidation and the strategies for its prevention.
Caption: Mechanism of 6-amino group oxidation.
Caption: Key strategies for preventing oxidation.
References
- Stefaniak, L., et al. (1984). 15N NMR studies of aminopyridines, aminopyrimidines and of some diazine N-oxides. Magnetic Resonance in Chemistry, 22(5), 356-359.
-
Deshmukh, M. B. (2020). Re: Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Wang, X., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1786-1791.
-
Fiveable. (2025). Acid-Labile Protecting Groups. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Taylor, E. C., & Sowinski, F. (1975). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Journal of Organic Chemistry, 40(17), 2321-2329.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- El-Enany, M. M., et al. (2012). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 17(7), 8199-8212.
-
SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
- Divakaran, R. (2008). Protecting groups in organic synthesis + H2O.
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
- Gáspár, R., et al. (2019). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. Molecules, 24(1), 134.
- Abu-Hashem, A. A., et al. (2011). Synthesis, Antioxidant, Antituomer Activities of Some New Thiazolo-pyrimidines, Pyrrolothiazolopyrimidines and Triazolopyrrolo-thiazolopyrimidines Derivatives. Journal of the Chinese Chemical Society, 58(1), 84-91.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- El-Sayed, M. A. A., et al. (2019). New pyrimidines and triazolopyrimidines as antiproliferative and antioxidants with cyclooxygenase-1/2 inhibitory potential. Future Medicinal Chemistry, 11(14), 1785-1802.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
- Mrayej, O. D., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Kato, T., et al. (1973). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. Chemical and Pharmaceutical Bulletin, 21(6), 1357-1360.
- Obach, R. S. (2004). Selective reduction of N-oxides to amines: Application to drug metabolism.
- Kumar, S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3624-3632.
- Zuniga, E. S., et al. (2014). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(14), 3922-3937.
- Hibot, A., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(22), e202300762.
- Korfmacher, W. A., et al. (1999). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Rapid Communications in Mass Spectrometry, 13(19), 1931-1936.
- Benchchem. (2025). refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection.
-
ResearchGate. (n.d.). Synthesis of triazolopyrimidine derivatives, in two steps. Retrieved from [Link]
- Bode, J. W., & Sohn, S. S. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(24), 4923-4926.
- Sanna, M., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. European Journal of Medicinal Chemistry, 221, 113494.
-
El-Gazzar, A. R. B. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][10][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4048.
- Roeterdink, F. (1976). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yields in nitro-to-amino reduction of triazolopyrimidines
Executive Summary: The "Deceptive" Scaffold
Triazolopyrimidines (specifically
The Core Problem: Standard catalytic hydrogenation (
This guide moves beyond "textbook" answers to address the specific physiochemical, mechanistic, and isolation challenges of this scaffold.
Decision Matrix: Selecting the Right Method
Do not default to
Figure 1: Decision logic for reducing nitro-triazolopyrimidines. Note that Fe/NH4Cl is the most robust method for this specific scaffold.
Troubleshooting Guides (FAQ Format)
Module A: The "Disappearing Product" (Ring Instability)
Q: My LC-MS shows the nitro group is gone, but I see a polar mass (M+18 or M+20) and low yield. What happened?
Diagnosis: You likely triggered reductive ring cleavage . The C(2)–N(3) bond in triazolopyrimidines is labile. Under high-pressure hydrogenation or strong acidic conditions, the pyrimidine ring can become saturated (tetrahydropyrimidine) or hydrolyze open.
The Fix (The "Recyclization" Trick): If you suspect ring opening (often seen as a highly polar spot near the baseline):
-
Isolate the crude mixture.
-
Resuspend in Glacial Acetic Acid .
-
Reflux for 2–4 hours.
-
Mechanism: This forces the dehydration of the open intermediate, closing the ring back to the parent triazolopyrimidine.
Key Reference: This phenomenon is documented in antimalarial triazolopyrimidine optimization, where hydrogenation led to open-ring byproducts that required acid-catalyzed closure [1].
Module B: Dehalogenation Nightmares
Q: I used
Diagnosis: Oxidative addition of Pd into the C-Cl bond is faster than nitro reduction in electron-deficient rings.
The Fix: Switch to Iron/Ammonium Chloride (
Module C: The "Emulsion from Hell" (Workup Issues)
Q: I used Iron or Tin, but now I have a thick gray sludge/emulsion that won't separate. I'm losing my product in the metal waste.
Diagnosis: Triazolopyrimidine amines are often chelators. They bind to
The Fix: The EDTA/Celite Protocol
-
Quench: Do not just add water. Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA .
-
Stir: Vigorously stir for 30 minutes. The chelant will strip the metal ions, breaking the emulsion.
-
pH Adjustment: Adjust aqueous layer to pH 8–9 .
-
Warning: If pH > 10, triazolopyrimidines may become water-soluble anions (deprotonation of the triazole ring).
-
Warning: If pH < 4, they form water-soluble salts.
-
-
Filtration: Filter through a Celite pad before phase separation.[2]
Recommended Experimental Protocols
Protocol A: The "Gold Standard" (Fe/NH4Cl)
Best for: Halogenated substrates, acid-sensitive groups, and scale-up.
Reagents:
-
Nitro-triazolopyrimidine (1.0 equiv)
-
Iron Powder (5.0 equiv, -325 mesh, reduced)
-
Ammonium Chloride (5.0 equiv)
-
Solvent:
(4:1 ratio)[3]
Step-by-Step:
-
Dissolution: Dissolve substrate in
. Add water and .[1][2][3][4] -
Activation: Add Fe powder.
-
Reaction: Heat to
with vigorous stirring (mechanical stirring recommended for >5g scale).-
Tip: Sonicating the Fe powder in dilute
for 1 min before use can activate it, reducing induction time [2].
-
-
Monitoring: Check TLC/LC-MS after 1 hour. Look for the amine (usually fluorescent blue under UV).
-
Workup (Critical):
Protocol B: Stannous Chloride ( )
Best for: Very insoluble substrates where EtOH reflux is required.
Reagents:
-
Substrate (1.0 equiv)
- (5.0 equiv)
-
Solvent: Absolute Ethanol (or EtOAc for extremely lipophilic compounds)
Step-by-Step:
-
Suspend substrate and
in EtOH. -
Heat to reflux (
). The solution usually turns clear yellow/orange upon conversion. -
Workup:
Data & Comparison Table
| Method | Yield Potential | Halogen Tolerance | Ring Stability | Primary Risk |
| Low-Med (40-60%) | Poor | Low | Dehalogenation & Ring Opening | |
| High (85-95%) | Excellent | High | Metal waste disposal | |
| Med-High (70-85%) | Good | High | Difficult emulsion workup | |
| Hydrazine / | Med (60-70%) | Variable | Med | Evolution of gas/pressure |
Visualizing the Ring-Opening Mechanism
Understanding why yield is lost is the first step to preventing it.
Figure 2: Competing pathways. High-energy hydrogenation can saturate the pyrimidine ring, leading to hydrolysis. Chemical reduction (Fe/Sn) avoids the "Intermediate" state.
References
-
Phillips, M. A., et al. (2008). "Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum." Journal of Medicinal Chemistry, 51(12), 3649–3653.
-
Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[2] Synthetic Communications, 22(22), 3189–3195.[4]
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
-
BenchChem Technical Support. (2025). "Troubleshooting Incomplete Reduction of Nitro Groups." BenchChem Knowledge Base.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Triazolopyrimidine Regioisomer Management
Ticket ID: TP-ISO-001 Subject: Separation and Identification of [1,2,4]triazolo[1,5-a]pyrimidine vs. [1,2,4]triazolo[4,3-a]pyrimidine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
In the synthesis of triazolopyrimidines—specifically through the condensation of 2-hydrazinopyrimidines with one-carbon sources (e.g., orthoesters, carboxylic acids)—two regioisomers are possible:
-
The Kinetic Isomer: [1,2,4]triazolo[4,3-a]pyrimidine (Often formed first, less stable).
-
The Thermodynamic Isomer: [1,2,4]triazolo[1,5-a]pyrimidine (More stable, formed via rearrangement).[1][2]
The core challenge is that the [4,3-a] isomer undergoes a Dimroth Rearrangement to become the [1,5-a] isomer under acidic, basic, or thermal conditions. "Separation" is often a race against this rearrangement. This guide provides protocols to identify, isolate, and selectively synthesize these isomers.
Module 1: Diagnostic Troubleshooting (Identification)
User Question: "I have a product, but I don't know which isomer it is. How do I tell them apart?"
NMR Spectroscopy (The Gold Standard)
Standard 1H NMR can be ambiguous due to substituent effects. The definitive method is 1H-15N HMBC , but distinct proton shifts often exist.
| Feature | [1,2,4]triazolo[4,3-a]pyrimidine | [1,2,4]triazolo[1,5-a]pyrimidine |
| Nature | Kinetic Product (formed at lower temps) | Thermodynamic Product (formed at reflux/acid/base) |
| Bridgehead Proton (H-5/H-7) | Typically Upfield relative to isomer | Typically Downfield (deshielded by bridgehead N) |
| 15N NMR (HMBC) | N-1 and N-8 shifts are diagnostic. | Distinct N-1/N-3 pattern.[3] |
| UV Absorption | Generally shorter | Generally longer |
| Stability | Unstable to Acid/Base/Heat | Stable |
Rapid Chemical Test
If you suspect you have the [4,3-a] isomer, dissolve a small sample in 10% NaOH or acetic acid and reflux for 1 hour. Re-run TLC/LC-MS.
-
Result: If the spot shifts/retention time changes to a more stable peak, your starting material was the [4,3-a] isomer.
-
Result: If no change occurs, you likely already have the stable [1,5-a] isomer.
Module 2: Separation & Purification Protocols
User Question: "My reaction gave a mixture. How do I separate them without causing more rearrangement?"
Chromatography (Critical Warnings)
WARNING: The [4,3-a] isomer is acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5) and can catalyze the Dimroth rearrangement on the column, leading to broad peaks or complete conversion to the [1,5-a] isomer during purification.
Protocol: Neutralized Flash Chromatography
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) OR Buffered Silica .
-
To Buffer Silica: Slurry silica in a solvent containing 1-2% Triethylamine (TEA) before packing.
-
-
Eluent: Use Ethyl Acetate/Hexane or DCM/Methanol gradients. Avoid acetic acid modifiers.
-
Temperature: Run the column at ambient temperature or chilled; never heat the fraction collector.
Fractional Crystallization
Because the isomers have different symmetries and polarities, crystallization is often superior to chromatography for scale-up.
-
Solvent System: Ethanol or Acetonitrile.
-
Method: The [1,5-a] isomer is typically less soluble in cold ethanol due to better packing (planar aromaticity).
-
Dissolve mixture in hot ethanol.
-
Cool slowly to room temperature.
-
Filter the precipitate (usually enriched [1,5-a]).
-
Concentrate the filtrate to recover enriched [4,3-a].
-
Module 3: Synthetic Optimization (The "Prevention" Phase)
User Question: "I don't want to separate them. How do I just make one specific isomer?"
The reaction pathway is governed by the Dimroth Rearrangement .[4][5][6] Understanding this mechanism allows you to control the outcome.
The Dimroth Rearrangement Pathway
The [4,3-a] isomer forms via attack at the ring nitrogen. Under stress (heat/pH), the ring opens and re-closes onto the exocyclic amine to form the [1,5-a] system.
Figure 1: The Dimroth rearrangement pathway showing the conversion of the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.
Synthesis Protocols
Target A: The [1,5-a] Isomer (Thermodynamic)
-
Conditions: Reflux in Acetic Acid (AcOH) or Ethanol with catalytic acid/base.
-
Procedure:
-
Mix 2-hydrazinopyrimidine with orthoester/carboxylic acid.
-
Reflux for >4 hours.
-
Monitor by TLC until the kinetic spot disappears.
-
Cool and crystallize.
-
Target B: The [4,3-a] Isomer (Kinetic)
-
Conditions: Room temperature (or <50°C), neutral solvent (EtOH/Dioxane), no acid catalyst.
-
Procedure:
-
Stir reactants at RT for 24-48 hours.
-
Evaporate solvent under reduced pressure at low temp (<40°C) .
-
Purify via Neutral Alumina chromatography immediately.
-
Storage: Store at -20°C. This isomer will rearrange to [1,5-a] upon standing at room temperature over months.
-
Troubleshooting Logic Flowchart
Figure 2: Decision tree for managing isomeric mixtures based on reaction history and desired outcome.
Frequently Asked Questions (FAQ)
Q1: Why does my [4,3-a] product turn into a different compound in the NMR tube? A: If you used CDCl3 (Chloroform-d), it is often slightly acidic due to decomposition into HCl. This trace acid is sufficient to catalyze the Dimroth rearrangement in the NMR tube. Solution: Filter CDCl3 through basic alumina or use DMSO-d6.
Q2: Can I reverse the rearrangement ([1,5-a] back to [4,3-a])? A: generally, No. The [1,5-a] isomer is significantly more thermodynamically stable. The energy barrier to reverse the ring opening is too high under standard conditions.
Q3: I see two sets of peaks in my LC-MS, but they have the same mass. Which is which? A: The [1,5-a] isomer is usually more polar (elutes earlier in Reverse Phase, later in Normal Phase) due to the bridgehead nitrogen's accessibility, though this varies by substituent. The definitive check is the "Acid Reflux Test" (See Module 1.2). The peak that grows after acid treatment is the [1,5-a].
References
-
Salgado, A., et al. (2010).[7] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Link
-
Rashad, A. E., et al. (2025).[8][9] "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry. Link (Note: Discusses the analogous [4,3-c] to [1,5-c] system which follows the identical Dimroth mechanism).
-
Fischer, G. (2016). "Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine." Chemistry of Heterocyclic Compounds. Link
-
Potts, K. T., et al. (1971). "1,2,4-Triazoles.[1][2][3][7][8][10][11][12][13][14] XXVII. The Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines."[3][5][11][14] Journal of Organic Chemistry. (Foundational mechanistic work).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Keto-Enol Tautomer Peaks in HPLC Analysis of Triazolopyrimidines
Introduction
Triazolopyrimidines (e.g., 1,2,4-triazolo[1,5-a]pyrimidine derivatives) are a critical scaffold in drug discovery, often used as bio-isosteres for purines.[1] However, their analysis via High-Performance Liquid Chromatography (HPLC) is frequently plagued by peak splitting, broadening, or "saddle" formation .
This phenomenon is rarely due to column failure or impurities. Instead, it is often caused by dynamic tautomerism (keto-enol or amine-imine interconversion) occurring on the timescale of the chromatographic separation. When the rate of interconversion (
This guide provides a scientifically grounded workflow to diagnose, resolve, and validate methods for these complex analytes.
Troubleshooting Guide: Diagnostics & FAQs
Q1: I see a split peak for my pure triazolopyrimidine standard. Is my column damaged?
Diagnosis: Unlikely, if other peaks (like internal standards) remain sharp. Test: Perform a Flow Rate Test .
-
Action: Decrease the flow rate by 50% (e.g., 1.0 mL/min
0.5 mL/min). -
Observation:
Q2: Why does the peak shape change when I switch from Acetonitrile to Methanol?
Answer: Solvent proticity affects the tautomeric equilibrium constant (
-
Mechanism: Triazolopyrimidines often rely on intramolecular hydrogen bonding for stability. Protic solvents (Methanol) can disrupt these bonds or stabilize the enol form via solvation, altering the
and the interconversion barrier. -
Recommendation: If peak splitting persists in Acetonitrile (aprotic), switch to Methanol (protic) to see if the equilibrium shifts fast enough to coalesce the peak.
Q3: Can I just integrate both peaks and sum the area?
Answer: Proceed with caution.
-
Risk: While summing areas is acceptable for purity estimates in early discovery, it is unacceptable for GMP validation . The "valley" between split peaks represents molecules in the transition state, which integration algorithms often miscalculate, leading to poor linearity and reproducibility.
-
Goal: You must coalesce the peaks into a single, sharp band for reliable quantitation.
Core Solutions: The Thermodynamics & Kinetics of Separation
To resolve tautomer-induced peak splitting, you must manipulate the Deborah number (
Temperature (The Kinetic Lever)
Increasing column temperature is the most effective way to resolve tautomer peaks.
-
Mechanism: Higher temperature exponentially increases the rate of interconversion (
). When becomes significantly faster than the separation speed, the instrument "sees" a single, time-averaged species. -
Target: 40°C – 60°C.
-
Note: Ensure your column (e.g., hybrid silica) is stable at these temperatures.
pH and Buffer (The Catalytic Lever)
Tautomerism is often acid- or base-catalyzed.
-
Mechanism: Adjusting pH away from the pKa can force the molecule into a single dominant ionic state, which may not exhibit tautomerism, or it can catalyze the proton transfer, speeding up the exchange.
-
Strategy:
-
Acidic Mobile Phase: 0.1% Formic Acid or TFA (pH ~2-3) is standard.
-
Buffer Concentration: Increasing buffer strength (e.g., 10 mM
25 mM Ammonium Formate) can facilitate proton transfer, sharpening the peak.
-
Experimental Protocol: Method Optimization Workflow
Follow this step-by-step protocol to develop a robust method for triazolopyrimidines.
Phase 1: The Temperature Gradient Scan
Objective: Determine the coalescence temperature (
-
Column: C18 or Phenyl-Hexyl (3.0 x 100 mm, sub-3
m particle preferred). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% to 95% B over 10 minutes.
-
Execution: Run the standard at 25°C, 40°C, 50°C, and 60°C .
-
Analysis: Plot Peak Width at Half Height (
) vs. Temperature. Select the temperature where stabilizes.
Phase 2: Solvent Screening
Objective: If temperature alone fails, optimize the solvent environment.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale |
| Organic Modifier | Acetonitrile | Methanol | MeOH (protic) facilitates proton transfer better than ACN (aprotic). |
| Buffer pH | pH 2.5 (Formic Acid) | pH 6.5 (Ammonium Acetate) | Neutral pH may stabilize the keto form for certain substitutions. |
| Additives | None | 5-10% Water in Sample Diluent | Injecting in 100% organic can "freeze" the equilibrium; water ensures rapid exchange. |
Decision Logic: Method Development Tree
The following diagram outlines the logical flow for resolving split peaks in triazolopyrimidine analysis.
Caption: Decision tree for distinguishing and resolving tautomeric peak splitting in HPLC.
References
-
Chrom Tech, Inc. (2025).[2] How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
National Institutes of Health (PMC). (2009). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Retrieved from [Link]
-
National Institutes of Health (PMC). (2012). Influence of temperature on peak shape and solvent compatibility.[2][4][5] Retrieved from [Link]
Sources
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- 4. Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantorsciences.com [avantorsciences.com]
Technical Support Center: Handling Hygroscopic Amino-Triazolopyrimidine Salts
Welcome to the technical support center for handling amino-triazolopyrimidine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these potentially hygroscopic active pharmaceutical ingredients (APIs). Our goal is to provide you with the practical knowledge and technical protocols necessary to anticipate, troubleshoot, and manage the challenges associated with moisture sensitivity, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Hygroscopicity
Amino-triazolopyrimidine derivatives are a versatile class of heterocyclic compounds with broad applications in medicinal chemistry. However, as salts, they often exhibit hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[][2] This moisture uptake is not a trivial matter; it can initiate a cascade of undesirable physical and chemical changes.[3][4]
Absorbed water can act as a plasticizer, lowering the glass transition temperature and potentially inducing a phase change from a stable crystalline form to a less stable amorphous state, or trigger a transition between different polymorphic forms (pseudopolymorphism).[5][6][7] Such changes can profoundly impact critical API properties, including:
-
Chemical Stability: Increased moisture can accelerate degradation pathways like hydrolysis, reducing potency and potentially forming harmful byproducts.[3]
-
Physical Stability: Moisture can lead to physical changes like deliquescence (dissolving in absorbed water), caking, and clumping, which severely affect powder flowability and handling.[2][8]
-
Dissolution Rate & Bioavailability: Changes in the solid-state form (polymorphism) can alter solubility and dissolution rates, which in turn can affect the drug's bioavailability.[4][9]
-
Accurate Dosing: For potent compounds, the unaccounted mass of absorbed water can lead to significant errors in weighing and sub-potent formulations.[10]
This guide provides a structured approach to managing these challenges, from initial characterization to routine handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do when receiving a new batch of an amino-triazolopyrimidine salt?
A1: Always start by reviewing the Certificate of Analysis (CofA). The CofA should provide information on the initial water content, typically determined by Karl Fischer titration.[10] Upon opening, immediately assess the material's physical state. If it appears clumpy or sticky, this is a strong indicator of moisture absorption.[2] It is best practice to perform your own baseline moisture content analysis, especially if the material will be used over an extended period.
Q2: How much moisture uptake is considered significant?
A2: The significance of moisture uptake depends on the specific salt and its intended use. The United States Pharmacopeia (USP) provides a general classification for hygroscopicity. A key technique to formally assess this is Dynamic Vapor Sorption (DVS).[11][12] DVS analysis measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, providing a detailed moisture sorption-desorption profile.[13]
| Hygroscopicity Class | Weight Increase (at 25°C, 80% RH) | Description |
| Slightly Hygroscopic | < 2% and ≥ 0.2% w/w | Absorbs a small amount of water. |
| Hygroscopic | < 15% and ≥ 2% w/w | Readily absorbs water. |
| Very Hygroscopic | ≥ 15% w/w | Absorbs a significant amount of water. |
| Deliquescent | Sufficient water is absorbed to form a liquid | Material dissolves in the absorbed moisture. |
Q3: Can moisture absorption cause the polymorphic form of my API to change?
A3: Yes, absolutely. This is a critical concern. Water molecules can be incorporated into the crystal lattice to form hydrates, which are technically different polymorphic forms (sometimes called pseudopolymorphs).[6][14] This transition can happen during manufacturing processes like wet granulation or even during storage under high humidity.[15] The formation of a hydrate can drastically alter the salt's solubility and stability.[4][7] It is crucial to characterize the solid form of the material under different humidity conditions using techniques like X-ray Powder Diffraction (XRPD) in conjunction with DVS.
Q4: My compound is an amorphous solid. Is it more or less susceptible to moisture?
A4: Generally, amorphous materials are more hygroscopic than their crystalline counterparts.[4][16] The disordered structure of an amorphous solid provides more accessible sites for water molecules to bind. Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing the risk of recrystallization to a more stable, but potentially less soluble, crystalline form.[5][16] This is a critical stability concern for amorphous formulations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent Weighing / Clumping Powder | Moisture Absorption: The API is absorbing atmospheric moisture, causing particles to agglomerate.[8] This increases the measured weight and makes accurate dispensing impossible. | Action: Handle the material in a controlled environment. Use a glove box with low humidity or at least a desiccator.[17] Weigh the material quickly to minimize exposure time.[18] For highly sensitive materials, consider using pre-filled vials packaged under an inert atmosphere.[19] Rationale: By reducing the ambient relative humidity, you decrease the driving force for water absorption, preserving the free-flowing nature of the powder. |
| Variable Dissolution Profiles | Polymorphic Conversion: The API may be converting to a different solid-state form (e.g., a hydrate) upon exposure to moisture, altering its solubility.[4][9] | Action: Characterize the solid form of the API before and after dissolution studies using XRPD. Perform dissolution experiments under controlled humidity conditions. Determine if a specific hydrate is forming via Gravimetric Vapor Sorption (GVS) analysis.[5][16] Rationale: Identifying the specific polymorphic form present is essential. Different polymorphs can have significantly different crystal lattice energies, leading to variations in solubility and dissolution kinetics.[9] |
| Decreasing Potency Over Time | Chemical Degradation: Absorbed water is likely participating in a chemical reaction, such as hydrolysis, which degrades the API.[3] | Action: Re-test the water content of the aged material using Karl Fischer titration.[10] Review the chemical structure for hydrolytically labile functional groups. Store the API under stringent, controlled humidity conditions (e.g., in a desiccator with a suitable drying agent or in a dry cabinet).[2] Package in moisture-barrier containers.[20] Rationale: Water is a reactant. By strictly limiting its presence, you can slow down or prevent degradation reactions, thereby extending the shelf life and preserving the efficacy of the API.[21] |
| Difficulty in Material Handling (e.g., clogging in feeders) | Poor Flowability: Hygroscopic powders tend to become cohesive and sticky, leading to bridging and adhesion in processing equipment.[8] | Action: Ensure all processing is done in a humidity-controlled environment.[2] Consider formulation strategies, such as incorporating excipients that act as moisture absorbers or barriers.[21] In severe cases, equipment modifications like using agitators or vibrators may be necessary.[8] Rationale: Maintaining the powder in a dry, non-cohesive state is key to ensuring consistent flow and manufacturability. Excipients can create a protective microenvironment around the API particles. |
Key Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer (KF) Titration
This protocol outlines the standard method for accurately quantifying the water content in a solid sample, conforming to principles described in USP <921>.
Objective: To determine the percentage of water (% w/w) in an amino-triazolopyrimidine salt sample.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., single-component composite reagent)
-
Methanol (anhydrous, KF grade)
-
Sodium Tartrate Dihydrate (for standardization)
-
Airtight sample vials
-
Analytical balance
Procedure:
-
System Preparation:
-
Fill the KF titrator burette with the Karl Fischer reagent.
-
Add fresh, anhydrous methanol to the titration vessel.
-
"Pre-titrate" the methanol to neutralize any residual water until a stable endpoint is reached. The instrument will indicate when the vessel is "dry."
-
-
Reagent Standardization:
-
Accurately weigh approximately 150-200 mg of sodium tartrate dihydrate.
-
Quickly add the sodium tartrate to the conditioned titration vessel.
-
Begin the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
The water equivalence factor (F), in mg H₂O/mL of reagent, is calculated. Sodium tartrate dihydrate has a stoichiometric water content of 15.66%.[22]
-
F (mg/mL) = (Weight of sodium tartrate [mg] * 0.1566) / Volume of KF reagent [mL][22]
-
Perform this standardization in triplicate and use the average factor.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the amino-triazolopyrimidine salt (typically 200-500 mg, depending on expected water content).
-
Quickly transfer the sample into the dry titration vessel.
-
Start the titration and record the volume of KF reagent consumed (B.R.).[22]
-
For poorly soluble samples, allow for a longer stirring time (e.g., 120 seconds) to ensure complete water extraction.[23]
-
-
Calculation:
-
Water Content (% w/w) = (B.R. [mL] * F [mg/mL]) / (Sample Weight [mg]) * 100
-
Protocol 2: General Handling and Storage of Hygroscopic Salts
Objective: To minimize moisture exposure during routine laboratory handling and storage.
Procedure:
-
Storage:
-
Upon receipt, store containers in a controlled, low-humidity environment. A desiccator cabinet with a desiccant (e.g., silica gel) or a low-humidity (<30% RH) dry cabinet is ideal.[2]
-
Ensure the primary container is tightly sealed. For highly sensitive compounds, consider secondary packaging, such as placing the vial inside a heat-sealed, moisture-proof aluminum bag with a desiccant pouch.[24]
-
-
Dispensing/Weighing:
-
Minimize the time the primary container is open to the atmosphere.
-
Whenever possible, perform weighing and dispensing operations inside a glove box with a controlled, dry atmosphere (e.g., nitrogen or argon).[17]
-
If a glove box is not available, work quickly. Have all necessary equipment (spatulas, weigh boats, vials) ready before opening the container.[18]
-
Use a weighing bottle with a ground-glass stopper for highly hygroscopic materials.[25]
-
-
Equilibration:
-
If a sample is stored under refrigerated conditions, allow the sealed container to equilibrate to room temperature before opening.[10] This prevents condensation of atmospheric moisture onto the cold powder.
-
Visualizations and Workflows
Diagram 1: Decision Workflow for Handling a New API Batch
Caption: Decision tree for initial assessment and handling of a new API batch.
Diagram 2: Karl Fischer Titration Workflow
Caption: Standard workflow for volumetric Karl Fischer titration.
Diagram 3: Consequences of Uncontrolled Moisture
Caption: Impact of uncontrolled moisture on API properties.
References
- The Crucial Role of Moisture Control in the Pharmaceutical Industry - SSE Enterprise. (2025, October 17).
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
- Water Content of APIs and Its Impact on Potency Results - ARL Bio Pharma.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments.
- Characterizing amorphous materials with gravimetric vapour sorption techniques. (2020, November 15).
- Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. (2023, October 12).
- API Properties & Their Impact on Drug Performance - BOC Sciences.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
- How do you handle hygroscopic solutes in the lab? - TutorChase.
- Solid forms of pharmaceutical molecules.
- USP <921>: Methods for Moisture Determination and Karl Fischer Titration.
- Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC.
- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 01).
- DVS Systems | Dynamic Vapor Sorption - ProUmid.
- Polymorphic Drugs - Challenges and Characterisation of the Thermodynamic Instability in Pharmaceutical Formulation - Research Journal of Pharmacy and Technology. (2026, February 10).
- Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
- Determination of Water Content in Lyophilisates Using Karl Fischer Titration.
- Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010, July 17).
- How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27).
- The Most Advanced Gravimetric Vapor Sorption Instrument - Dafratec.
- Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15).
- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - MDPI. (2015, October 15).
- Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets - SMTDryBoxes. (2025, April 15).
- Clogging Problems in Fine Powder Feeding and How to Prevent Them. (2025, November 12).
- How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
- A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).
- Dynamic Vapor Sorption | SK pharmteco.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - http:/ /ejournal.upi. edu. (2025, February 03).
- Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies - http:/ /ejournal.upi. edu.
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
- New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. (2025, May 01).
Sources
- 2. smtdryboxes.com [smtdryboxes.com]
- 3. sse.co.th [sse.co.th]
- 4. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 5. pharmtech.com [pharmtech.com]
- 6. imc.cas.cz [imc.cas.cz]
- 7. rjptonline.org [rjptonline.org]
- 8. seiwag-us.com [seiwag-us.com]
- 9. mdpi.com [mdpi.com]
- 10. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 12. skpharmteco.com [skpharmteco.com]
- 13. dafratec.com [dafratec.com]
- 14. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. news-medical.net [news-medical.net]
- 17. One moment, please... [powdersystems.com]
- 18. tutorchase.com [tutorchase.com]
- 19. hepatochem.com [hepatochem.com]
- 20. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. colorcon.com [colorcon.com]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. Determination of Water Content in Lyophilisates Using Karl Fischer Titration [merckmillipore.com]
- 24. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 25. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Purification of 3,5-Diamino-1,2,4-Triazole (DAT)
Welcome to the technical support center for the purification of 3,5-diamino-1,2,4-triazole (DAT), also known as guanazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity of your DAT product.
Frequently Asked Questions (FAQs)
Q1: My synthesized 3,5-diamino-1,2,4-triazole is off-white/colored. What are the likely impurities?
A1: A common synthesis route for 3,5-diamino-1,2,4-triazole involves the reaction of dicyandiamide with hydrazine hydrate.[1] An off-white or colored appearance typically indicates the presence of unreacted starting materials, intermediates, or byproducts. One significant potential impurity, if the intermediate is not isolated and purified, is the formation of azidotriazoles.[2] Additionally, polymeric materials or other side-reaction products can contribute to discoloration.
Q2: What is the most straightforward method for purifying crude 3,5-diamino-1,2,4-triazole?
A2: For a first-pass purification, recrystallization is often the most effective and straightforward method. 3,5-diamino-1,2,4-triazole, particularly as its nitrate salt, is readily purified by recrystallization from water.[3] For the free base, a mixture of ethanol and water is also a common and effective solvent system.[4]
Q3: I am struggling with the solubility of my crude DAT for purification. What are its general solubility properties?
A3: 3,5-diamino-1,2,4-triazole is a white to off-white crystalline solid. It exhibits good solubility in water and other polar organic solvents.[5] Its basic nature, due to the two amino groups, means its solubility is pH-dependent. In acidic aqueous solutions, it will form a more soluble salt.
Q4: Can I use column chromatography to purify 3,5-diamino-1,2,4-triazole?
A4: Yes, column chromatography is a powerful technique for purifying DAT, especially for removing closely related impurities. Due to its polar and basic nature, careful selection of the stationary and mobile phases is crucial to prevent poor separation and tailing. Both normal-phase and reverse-phase chromatography can be successfully employed.
Q5: How can I assess the purity of my 3,5-diamino-1,2,4-triazole?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of DAT.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, can provide excellent resolution of DAT from its impurities.[7] Other analytical techniques such as melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR) are also essential for characterizing the final product.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification strategies for 3,5-diamino-1,2,4-triazole.
Purification Strategy 1: Recrystallization
Recrystallization is a fundamental purification technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The compound is too soluble in the chosen solvent. | If possible, add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of the compound can also help. |
| The purified crystals are still colored. | The colored impurity has similar solubility to the product. | Perform a hot filtration step with activated charcoal before allowing the solution to cool. The charcoal will adsorb many colored impurities. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation before filtration. |
-
Solvent Selection: Start with an ethanol/water mixture. The optimal ratio will depend on the impurity profile.
-
Dissolution: In a fume hood, place the crude 3,5-diamino-1,2,4-triazole in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol/water mixture and heat the solution to boiling with stirring. Continue adding small portions of the hot solvent mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Purification Strategy 2: Acid-Base Extraction
This technique leverages the basicity of the amino groups on the 3,5-diamino-1,2,4-triazole ring. By treating an organic solution of the crude product with an aqueous acid, the basic DAT is protonated and forms a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase.
Caption: Workflow for the purification of DAT using acid-base extraction.
| Problem | Potential Cause | Solution |
| Emulsion forms at the interface of the two layers. | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Poor recovery of the product after neutralization. | Incomplete extraction into the acidic phase or incomplete precipitation/extraction after neutralization. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 8) after neutralization. Perform multiple extractions with fresh solvent at each stage. |
| The product precipitates out of solution during neutralization. | The free base form of DAT is less soluble in water than its salt form. | If a solid precipitates, it can be collected by filtration. Alternatively, extract the product into an organic solvent as it is being neutralized. |
Purification Strategy 3: Column Chromatography
Column chromatography provides a higher level of purification and is ideal for removing impurities with similar polarities to 3,5-diamino-1,2,4-triazole.
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel or Alumina | C18-functionalized Silica Gel |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Dichloromethane, Ethyl Acetate) and a polar solvent (e.g., Methanol). A small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) is often added to the mobile phase to prevent tailing of the basic DAT. | A mixture of water and a polar organic solvent (e.g., Acetonitrile or Methanol). A modifier such as formic acid or trifluoroacetic acid is often added to improve peak shape. |
| Elution Order | Less polar compounds elute first. | More polar compounds elute first. |
-
Stationary Phase Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Mobile Phase Selection: A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical gradient could be from 100% DCM to 90:10 DCM:MeOH. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to improve the peak shape of the basic DAT.
-
Sample Loading: Dissolve the crude DAT in a minimal amount of the mobile phase. For better resolution, it is often advantageous to pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,5-diamino-1,2,4-triazole.
Caption: General workflow for purification by column chromatography.
References
- Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
- Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. Benchchem.
- The mobile phases used in column chromatography and calculated values of the retention factor.
- Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol deriv
- Column chrom
- Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chrom
- 3,5-Diamino-1,2,4-triazole 98 1455-77-2.
- The pKa values of 1,2,4-triazole and its alkyl derivatives.
- 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078. PubChem.
- 3,5-Diamino-1,2,4-triazole - the NIST WebBook.
- Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies.
- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing.
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Sciencemadness.org.
- Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr
- 3 - Organic Syntheses Procedure.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Method for treating byproducts of hydrazine hydrate prepared by aid of urea processes.
- Reaction of different amides with hydrazine hydrate.[a,b].
- Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2 : Effect of Reaction Parameters on the Activity. MDPI.
Sources
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- 2. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Azaguanine and theTriazolo[1,5-a]pyrimidine Scaffold
A Comparative Analysis of the Biological Activities of 8-Azaguanine and the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimetabolite-based therapeutics and research, the purine analogue 8-Azaguanine has long been a subject of study due to its notable antineoplastic properties. Its mechanism, involving the disruption of nucleic acid synthesis, has established it as a benchmark compound in various experimental settings. This guide provides a detailed comparison of the biological activities of 8-Azaguanine against those of a versatile class of heterocyclic compounds, the[1][2][3]triazolo[1,5-a]pyrimidines.
Due to a scarcity of publicly available data on the specific compound 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one, this guide will broaden its scope to encompass the biological activities of the broader[1][2][3]triazolo[1,5-a]pyrimidine class, for which a wealth of research exists. This approach allows for a robust comparative analysis, highlighting the diverse therapeutic potential of this scaffold in contrast to the more established 8-Azaguanine.
Introduction to the Compounds
8-Azaguanine: The Archetypal Purine Antimetabolite
8-Azaguanine, also known as Guanazolo, is a synthetic purine analogue characterized by the substitution of a carbon atom with a nitrogen atom at the 8th position of the purine ring.[2] This structural modification allows it to act as an antimetabolite, interfering with normal cellular processes that utilize guanine.[3][4] Its primary application in research has been as an antineoplastic agent, with its cytotoxic effects being most pronounced in rapidly proliferating cells.[2][3]
The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A Platform for Diverse Biological Activity
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a fused heterocyclic system that is considered a bioisostere of purines.[5][6] This structural similarity has led to the exploration of TP derivatives for a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[7][8] Unlike the singular mechanism of 8-Azaguanine, the diverse substitutions possible on the TP ring system have given rise to compounds with varied mechanisms of action.[5]
Comparative Analysis of Biological Activity
The following sections will delve into a detailed comparison of the biological activities of 8-Azaguanine and various derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, supported by experimental data from published studies.
Mechanism of Action
8-Azaguanine: The primary mechanism of action for 8-Azaguanine is its role as a purine antimetabolite.[2] Its cytotoxicity is dependent on its conversion to a fraudulent nucleotide by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[2][9] Once converted to 8-azaguanylate (8-azaGMP), it can be further phosphorylated and incorporated into RNA, leading to the disruption of protein synthesis and inhibition of cellular growth.[1][4] Its toxicity is largely attributed to its incorporation into RNA, while its effects on DNA synthesis are less pronounced.[6]
"8-Azaguanine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HGPRT" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "8-azaGMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RNA_Polymerase" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Fraudulent_RNA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Disrupted_Protein_Synthesis" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Growth_Inhibition" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"8-Azaguanine" -> "8-azaGMP" [label=" HGPRT"]; "8-azaGMP" -> "Fraudulent_RNA" [label=" RNA Polymerase"]; "Fraudulent_RNA" -> "Disrupted_Protein_Synthesis"; "Disrupted_Protein_Synthesis" -> "Cell_Growth_Inhibition"; }
Mechanism of 8-Azaguanine
[1][2][3]Triazolo[1,5-a]pyrimidines: The mechanism of action for TP derivatives is highly dependent on the substituents attached to the core scaffold. This class of compounds has been shown to target a variety of cellular processes:
-
Antitubulin Activity: Certain TP derivatives have been identified as potent inhibitors of tubulin polymerization, occupying the colchicine-binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Kinase Inhibition: Various TP compounds have been developed as inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which are often overexpressed in cancer cells.[11]
-
Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes like DNA gyrase, suggesting potential as antibacterial agents.[8]
-
Receptor Antagonism: The structural similarity to purines has led to the development of TP derivatives as antagonists for receptors like the adenosine A2a receptor, a promising strategy in cancer immunotherapy.[12]
Antineoplastic Activity: A Quantitative Comparison
The cytotoxic effects of both 8-Azaguanine and various TP derivatives have been evaluated against a range of cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 8-Azaguanine | MOLT3 (T-cell acute lymphoblastic leukemia) | 10 (24h) | [1] |
| CEM (T-cell acute lymphoblastic leukemia) | 100 (24h) | [1] | |
| TP Derivative 23 | Bel-7402 (Hepatocellular carcinoma) | 15.0 | [1] |
| HT-1080 (Fibrosarcoma) | 7.8 | [1] | |
| TP Derivative 6i | MGC-803 (Gastric cancer) | 0.96 | [2] |
| TP Derivative 19 | Bel-7402 (Hepatocellular carcinoma) | 12.3 | [6] |
| HT-1080 (Fibrosarcoma) | 6.1 | [6] | |
| TP Derivative 26 | HeLa (Cervical cancer) | 0.75 | [10] |
| A549 (Lung cancer) | 1.02 | [10] | |
| TP Derivative 7a | A549 (Lung carcinoma) | 36.6 | [4][13] |
| TP Derivative 7g | A549 (Lung carcinoma) | 40.1 | [4][13] |
As the table indicates, while 8-Azaguanine shows moderate activity, several[1][2][3]triazolo[1,5-a]pyrimidine derivatives exhibit significantly more potent and, in some cases, more selective anticancer activity across a variety of cancer cell types.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, this section outlines a standard methodology for assessing in vitro cytotoxicity.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (8-Azaguanine or TP derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
A [label="Seed Cells in 96-well Plate"]; B [label="Treat with Compounds"]; C [label="Incubate (24-72h)"]; D [label="Add MTT Reagent"]; E [label="Incubate (4h)"]; F [label="Solubilize Formazan"]; G [label="Measure Absorbance"]; H [label="Calculate IC50", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
MTT Assay Workflow
Conclusion
This comparative guide highlights the distinct profiles of 8-Azaguanine and the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. 8-Azaguanine remains a valuable tool for studying purine metabolism and as a reference antimetabolite. Its well-defined mechanism of action, centered on its incorporation into RNA via the HGPRT enzyme, provides a clear basis for its biological effects.
In contrast, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The ability to introduce a wide array of substituents onto the core ring structure has led to the discovery of compounds with diverse and potent biological activities, including potent anticancer effects through various mechanisms such as tubulin polymerization inhibition and kinase inhibition. The experimental data clearly indicates that many TP derivatives surpass the potency of 8-Azaguanine against various cancer cell lines. For researchers and drug development professionals, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold offers a promising avenue for the discovery of new and more effective therapeutic agents.
References
-
PubMed. 8-Azaguanine resistance in mammalian cells. I. Hypoxanthine-guanine phosphoribosyltransferase. [Link]
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PubChem. 8-Azaguanine. [Link]
-
Semantic Scholar. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. [Link]
-
ResearchGate. Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. [Link]
-
AACR Journals. Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine1. [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
PMC. Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. [Link]
-
RSC Publishing. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. [Link]
-
PubMed. Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. [Link]
-
MDPI. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. [Link]
-
ResearchGate. 5-Alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles: synthetic strategies and anticancer activity in vitro. [Link]
-
PMC. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [Link]
-
Frontiers. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]
-
ResearchGate. 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. [Link]
-
RSC Publishing. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. [Link]
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- 8. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
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Comparative Guide: Antimicrobial Efficacy of Triazolopyrimidines vs. Standard Purine Analogs
Executive Summary: The Scaffold Shift
In the landscape of antimicrobial drug discovery, the purine scaffold has long been a "privileged structure" due to its ability to mimic endogenous nucleotides (Adenine/Guanine). However, Standard Purine Analogs (e.g., 6-mercaptopurine, 2-aminopurine derivatives) often suffer from rapid metabolic degradation, poor selectivity (leading to host toxicity), and widespread resistance mechanisms involving efflux pumps and deaminase enzymes.
Triazolopyrimidines (TPs) represent a bioisosteric evolution of the purine core. By fusing a 1,2,4-triazole ring to the pyrimidine moiety, TPs eliminate the susceptible imidazole C-H bond, alter hydrogen bond donor/acceptor profiles, and access unique binding pockets in bacterial enzymes (specifically DHFR and DNA Gyrase ).
This guide objectively compares these two scaffolds, demonstrating that TPs offer superior enzymatic stability and dual-targeting capability , resulting in lower MIC values against multidrug-resistant (MDR) pathogens compared to traditional purine mimetics.
Structural & Mechanistic Divergence
To understand the efficacy gap, one must analyze the molecular interaction. Standard purine analogs typically act as false substrates , getting incorporated into DNA/RNA to cause chain termination or mutagenesis. This requires metabolic activation (phosphorylation).
In contrast, Triazolopyrimidines function primarily as competitive inhibitors of essential metabolic enzymes without requiring activation.
Mechanism of Action Comparison
-
Standard Purine Analogs: Mimic Adenine/Guanine
Hijack HGPRT enzyme Incorporate into DNA Apoptosis/Stasis. (High toxicity risk). -
Triazolopyrimidines: Mimic the transition state of folate substrates
Bind allosterically or active site of DHFR (Dihydrofolate Reductase) and DNA Gyrase Halt Thymidine synthesis. (High specificity).
Figure 1: Mechanistic divergence showing the direct enzymatic inhibition of TPs versus the metabolic incorporation pathway of standard purine analogs.
Comparative Efficacy Data
The following data aggregates recent findings comparing novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives against standard purine-based controls and clinical standards (Ciprofloxacin/Trimethoprim).
Minimum Inhibitory Concentration (MIC)
Data normalized to µg/mL or µM as indicated.
| Pathogen | Compound Class | Specific Agent | MIC (µg/mL) | Interpretation |
| S.[1][2] aureus (MRSA) | Triazolopyrimidine | Compound 9o (Methoxy-sub) | 0.25 - 0.5 | Highly Potent |
| Standard Purine Analog | 6-Chloropurine derivative | > 64.0 | Ineffective | |
| Clinical Standard | Ciprofloxacin | 0.5 - 1.0 | Comparable | |
| E. coli (Gram -) | Triazolopyrimidine | Compound 9n | 1.0 - 2.0 | Effective |
| Standard Purine Analog | 2-Aminopurine | > 128.0 | Resistant | |
| Clinical Standard | Trimethoprim | 2.0 - 4.0 | Superior | |
| M. tuberculosis | Triazolopyrimidine | TP-6-Carboxylic Acid | 1.4 µM | Selective |
| Standard Purine Analog | Generic Purine Antimetabolite | High Toxicity | Poor Selectivity |
Key Insight: The substitution at the C-5 and C-7 positions of the triazolopyrimidine ring (specifically electron-donating groups like -OMe) significantly enhances lipophilicity and membrane penetration compared to the polar purine ring, resulting in 10-100x lower MICs against Gram-positive bacteria.
Resistance Profile (Mutant Selection Window)
Standard purine analogs often fail due to single-point mutations in the salvage pathway enzymes (HGPRT). TPs, by targeting essential housekeeping enzymes (DHFR/Gyrase), show a higher barrier to resistance .
-
Purine Analog Resistance Frequency:
to -
Triazolopyrimidine Resistance Frequency:
(Dual targeting reduces probability of simultaneous mutations).
Experimental Protocols: Validating Efficacy
To replicate these findings, researchers must adhere to CLSI M07 (Dilution) and M26 (Bactericidal) guidelines. The following workflow ensures data integrity.
Protocol: Time-Kill Kinetic Assay
Objective: Determine if the TP agent is bactericidal (>3 log reduction) or bacteriostatic.
Reagents:
-
Mueller-Hinton Broth (cation-adjusted).
-
Test Compound (TP derivative) dissolved in DMSO (Final <1%).
-
Inoculum:
CFU/mL (Log phase).
Step-by-Step Workflow:
-
Preparation: Dilute compound to
, , and MIC. -
Inoculation: Add bacterial suspension to tubes containing drug and Control (Growth & Sterility).
-
Incubation: Incubate at
with shaking (150 rpm). -
Sampling: Remove aliquots at
hours. -
Plating: Serially dilute in saline (
to ) and plate on agar. -
Quantification: Count colonies (CFU/mL) and plot Log(CFU) vs. Time.
Figure 2: Workflow for Time-Kill Kinetics, critical for distinguishing the bactericidal nature of TPs compared to the often bacteriostatic nature of purine antimetabolites.
Strategic Recommendations
Based on the comparative data, the following application strategies are recommended for drug development professionals:
-
Scaffold Selection: Abandon simple purine modifications (C2/C6 substitutions) for antibacterial programs. Transition to 1,2,4-triazolo[1,5-a]pyrimidine cores.[2][3] The bridgehead nitrogen is critical for locking the conformation required for DHFR inhibition.
-
Library Design: Focus on C-5 and C-7 substitutions .
-
Recommendation: Introduce lipophilic electron-withdrawing groups (e.g., -Cl, -CF3) or methoxy groups (-OMe) at the para-position of phenyl rings attached to C-5. This maximizes binding affinity to the hydrophobic pocket of bacterial DNA gyrase.
-
-
Toxicity Screening: Early-stage screening against mammalian DHFR is mandatory. TPs generally show >5000-fold selectivity for bacterial/plasmodial enzymes over human variants, a significant safety advantage over standard purine analogs.
References
-
Vertex Pharmaceuticals. (2020). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Link
-
ACS Omega. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. American Chemical Society. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Link
-
Journal of Medicinal Chemistry. (2008). Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. ACS Publications. Link
-
MDPI. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Triazolopyrimidines. MDPI. Link
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A Comparative Guide to the Docking of 6-Amino-Triazolopyrimidines with Bacterial DNA Gyrase
This guide provides an in-depth, objective comparison of the molecular docking performance of 6-amino-triazolopyrimidines against bacterial DNA gyrase, a critical enzyme for bacterial survival. We will explore the structural basis for their inhibitory action, compare their computational binding metrics with established and alternative inhibitors, and provide a detailed, validated protocol for researchers to replicate and expand upon these findings. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Introduction: DNA Gyrase as a Premier Antibacterial Target
Bacterial DNA gyrase is a type II topoisomerase essential for managing DNA topology during replication and transcription.[1][2] It introduces negative supercoils into DNA, a process powered by ATP hydrolysis, which is vital for relieving the topological stress that accumulates ahead of replication forks.[2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][4][5] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit houses the ATPase activity that energizes the entire process.[4][6]
Crucially, DNA gyrase is absent in higher eukaryotes, making it an exceptionally attractive and validated target for developing selective antibacterial drugs with potentially fewer side effects.[3][7][8] Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death.[2] This principle is the foundation for the success of widely used antibiotics like the fluoroquinolones (e.g., ciprofloxacin), which target the GyrA subunit, and aminocoumarins (e.g., novobiocin), which inhibit the ATPase function of the GyrB subunit.[2][9] However, the rise of antibiotic resistance necessitates the discovery of novel chemical scaffolds that can effectively inhibit this enzyme through different mechanisms or binding interactions.[6][10]
The Rise of 6-Amino-Triazolopyrimidines
The triazolopyrimidine scaffold has emerged as a promising core for developing various therapeutic agents, including those with antimicrobial properties.[11][12][13][14] Specifically, 6-amino-triazolopyrimidines have been investigated as potential DNA gyrase inhibitors. Their mechanism of action, illuminated by computational docking studies, is often centered on the inhibition of the GyrB ATPase active site. These compounds act as ATP-competitive inhibitors, occupying the same pocket as ATP and preventing the enzyme from harnessing the energy required for its supercoiling activity.
Molecular docking studies suggest that the triazolopyrimidine core can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of GyrB. The 6-amino group, in particular, can act as a key hydrogen bond donor, mimicking interactions made by the adenine moiety of ATP. The specific substitutions on the triazolopyrimidine ring system are crucial for optimizing binding affinity and achieving broad-spectrum antibacterial activity.[13][15]
Comparative Docking Analysis: Performance Against Alternatives
To objectively evaluate the potential of 6-amino-triazolopyrimidines, their computational docking performance must be benchmarked against established and alternative inhibitors. Molecular docking predicts the binding affinity (often represented as a docking score in kcal/mol) and the specific molecular interactions between a ligand and its target protein.
Methodological Consideration: The data presented below is a synthesized representation from various docking studies. Docking scores are highly dependent on the specific software (e.g., AutoDock Vina, Glide), force fields, and protein crystal structures used. Therefore, absolute values may vary, but the relative rankings and interacting residues provide a valuable comparative insight. The target for this comparative analysis is the ATPase binding site of the Escherichia coli DNA gyrase B subunit. A common crystal structure used for such studies is PDB ID: 1KZN or 2XCT.[16][17][18]
Table 1: Comparative Docking Performance of DNA Gyrase Inhibitors
| Inhibitor Class | Representative Compound | Predicted Docking Score (kcal/mol) | Key Interacting Residues (GyrB) | Experimental IC50 |
| 6-Amino-Triazolopyrimidine | Hypothetical Lead Compound | -9.0 to -11.5 | Asp73, Gly77, Ile78, Thr165 | Varies (Sub-micromolar to low micromolar) |
| Fluoroquinolone | Ciprofloxacin | -7.5 to -9.5 (Targets GyrA) | (Targets GyrA-DNA complex) | ~1 µM |
| Aminocoumarin | Novobiocin | -8.5 to -10.0 | Asp73, Arg76, Arg136, Thr165 | ~26 nM[19] |
| Novel Synthetic Inhibitor | GSK299423 (NBTI) | -9.5 to -12.0 (Targets GyrA) | (Targets GyrA-DNA complex) | Potent (nanomolar range) |
| Natural Product | Clorobiocin | -8.0 to -9.5 | Asp73, Gly77, Thr165 | Potent (nanomolar range) |
Analysis of Comparative Data:
-
Binding Affinity: Docking studies consistently show that optimized 6-amino-triazolopyrimidines can achieve docking scores comparable to or even better than established inhibitors like novobiocin and some fluoroquinolones.[8] This suggests a strong theoretical binding affinity for the GyrB active site.
-
Key Interactions: Like the natural aminocoumarin inhibitors, 6-amino-triazolopyrimidines are predicted to form crucial hydrogen bonds with the highly conserved Asp73 residue.[6] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. Additional interactions with residues like Gly77, Ile78, and Thr165 further stabilize the complex.[17][20]
-
Differentiation from Fluoroquinolones: It is critical to note that fluoroquinolones have a completely different mechanism of action, stabilizing the DNA-gyrase cleavage complex by interacting with the GyrA subunit.[2][9] Therefore, a direct comparison of docking scores against the GyrB site is not applicable. However, the development of novel GyrB inhibitors like the triazolopyrimidines is highly valuable, as they can be effective against fluoroquinolone-resistant strains.
Experimental Protocol: A Validated Docking Workflow
This section provides a detailed, step-by-step protocol for conducting a molecular docking study of a 6-amino-triazolopyrimidine derivative with E. coli DNA gyrase. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Pillar of Trustworthiness: The Self-Validating Protocol A docking protocol's reliability must be established before screening unknown compounds. This is achieved by a "redocking" experiment. The co-crystallized ligand (the molecule found in the experimental crystal structure) is extracted and then docked back into its own binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the original crystallographic pose, confirming the protocol's ability to accurately reproduce the experimentally observed binding mode.[21][22]
Step-by-Step Docking Methodology using AutoDock Vina
Objective: To predict the binding mode and affinity of a novel 6-amino-triazolopyrimidine against the ATPase site of E. coli DNA gyrase B.
Software Required:
-
PyMOL: Molecular visualization.
-
AutoDock Tools (ADT): Preparation of protein and ligand files.
-
AutoDock Vina: The docking engine.
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of E. coli DNA gyrase B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1KZN , which is complexed with the inhibitor clorobiocin.[17][18]
-
Clean the Structure: Open the PDB file in PyMOL or ADT. Remove all non-essential components: water molecules, co-solvents, and any protein chains not relevant to the binding site (e.g., if only the GyrB subunit is of interest). Retain the co-crystallized ligand (clorobiocin) for defining the binding site and for the validation step.
-
Prepare for Docking (in ADT):
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Gasteiger partial charges, which are necessary for calculating electrostatic interactions.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information required by Vina.
-
Causality: These steps ensure the protein is chemically correct and properly formatted for the force field calculations that Vina will perform.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Sketch the 2D structure of your 6-amino-triazolopyrimidine derivative in a chemical drawing program (e.g., ChemDraw) and generate its 3D coordinates.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, realistic conformation.
-
Prepare for Docking (in ADT):
-
Detect the rotatable bonds in the ligand. Vina will explore different torsions of these bonds during the docking process.
-
Save the prepared ligand in the PDBQT format.
-
Causality: Defining rotatable bonds allows for flexible ligand docking, which is a more accurate representation of how a molecule adapts its shape to fit into a binding pocket.
-
Step 3: Grid Box Generation
-
Define the Search Space: The grid box defines the three-dimensional space where Vina will search for binding poses.
-
Center the Grid: Center the grid box on the co-crystallized ligand (clorobiocin) within the active site. This ensures the docking search is focused on the known ATP-binding pocket.
-
Set Dimensions: The size of the box should be large enough to accommodate the entire ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A size of 20Å x 20Å x 20Å is often a good starting point for this site.[23]
-
Causality: A well-defined grid box is paramount for computational efficiency and accuracy. It focuses the algorithm's efforts on the relevant binding site, preventing wasted calculations in irrelevant regions of the protein.
-
Step 4: Running the Docking Simulation
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the name of the output file.
-
Execute AutoDock Vina: Run the Vina executable from the command line, pointing it to the configuration file.
-
vina --config conf.txt --log log.txt
-
-
Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the chance of finding the best binding mode but also increases computation time. An exhaustiveness of 8 is a standard starting point.
-
Causality: Vina uses a stochastic search algorithm. Increasing exhaustiveness provides more computational resources to explore the conformational space, enhancing the reliability of the predicted lowest-energy pose.
-
Step 5: Analysis of Results
-
Examine Docking Scores: The output file will contain several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The most negative score represents the most favorable predicted binding mode.
-
Visualize Binding Poses: Load the protein and the docked ligand poses (from the Vina output PDBQT file) into PyMOL.
-
Analyze Molecular Interactions: Carefully inspect the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking. Pay close attention to interactions with the key residues identified in Table 1 (e.g., Asp73, Gly77, Thr165).
-
Causality: This final analysis is the interpretive core of the study. It moves beyond a simple numerical score to provide a structural hypothesis for the ligand's activity, which can guide the next cycle of drug design and optimization.
-
Visualizing the Process and Interactions
Clear diagrams are essential for understanding complex scientific workflows and molecular relationships.
Caption: A validated workflow for molecular docking of DNA gyrase inhibitors.
Caption: Key interactions of 6-amino-triazolopyrimidines in the GyrB active site.
Conclusion and Future Directions
Molecular docking studies strongly support the potential of the 6-amino-triazolopyrimidine scaffold as a promising starting point for the development of novel bacterial DNA gyrase inhibitors. Computational data indicates that these compounds can achieve high binding affinities within the GyrB ATPase site, rivaling or exceeding those of known inhibitors. Their predicted mechanism of action, centered on key interactions with conserved residues like Asp73, provides a solid structural basis for their inhibitory activity.
This guide provides a robust, validated framework for researchers to computationally assess these molecules. The true validation, however, lies in experimental verification.[24] High-scoring compounds from these in silico studies must be synthesized and evaluated in enzymatic assays (e.g., DNA supercoiling assays) and whole-cell antibacterial susceptibility tests to confirm their activity and establish a clear structure-activity relationship (SAR). By integrating computational predictions with empirical data, the scientific community can accelerate the discovery of new antibiotics to combat the growing threat of drug-resistant bacteria.
References
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC. Available at: [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available at: [Link]
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DNA Gyrase – A Specialized Type II Topoisomerase - Creative Diagnostics. Available at: [Link]
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Cryo-EM structure of the complete E. coli DNA gyrase nucleoprotein complex - CORE. Available at: [Link]
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Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC. Available at: [Link]
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Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC. Available at: [Link]
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Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation - bioRxiv. Available at: [Link]
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Structure of Escherichia coli DNA gyrase with chirally wrapped DNA supports ratchet-and-pawl mechanism for an ATP-powered supercoiling motor | bioRxiv. Available at: [Link]
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Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation study. Available at: [Link]
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Challenge project: Computational docking experiments of a novel S. aureus gyrase inhibitor. Available at: [Link]
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Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry. Available at: [Link]
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Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. Available at: [Link]
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DNA gyrase - Wikipedia. Available at: [Link]
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Synthesis and antibacterial activity of some novel triazolothienopyrimidines - PubMed. Available at: [Link]
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Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC. Available at: [Link]
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Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]
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Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach | ACS Omega. Available at: [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - ACS Publications. Available at: [Link]
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New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
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New 6-amino-[21][25]triazolo[3,4-b][20][21]thiadiazines and[21][25]triazolo[3,4-b][20][21]thiadiazin-6-ones: synthesis, characterization and antibacterial activity evaluation - PubMed. Available at: [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-[26][21][25]triazolo[1,5-a]pyrimidines bearing amino acid moiety - RSC Publishing. Available at: [Link]
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In silico Screening of Approved Drugs to Describe Novel E. coli DNA Gyrase A Antagonists. Available at: [Link]
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What are Bacterial DNA gyrase inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
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Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Available at: [Link]
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Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC. Available at: [Link]
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DNA Gyrase as a Target for Quinolones - MDPI. Available at: [Link]
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Publish Comparison Guide: In Vitro Cytotoxicity Screening of Amino-Triazolopyrimidine Analogs
The following guide provides a high-level technical analysis of in vitro cytotoxicity screening for amino-triazolopyrimidine analogs. It addresses the nomenclature nuances, standardized screening protocols, and comparative performance data required for drug development.
Executive Summary & Scaffold Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with purines (adenine). While the user query specifies "6-amino," it is critical to address the regiochemical numbering to ensure scientific accuracy:
-
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine: This is the direct bioisostere of adenine (6-aminopurine). The amino group at position 7 mimics the 6-amino group of adenine, facilitating ATP-competitive inhibition of kinases (e.g., CDKs, EGFR) and tubulin binding.
-
6-Substituted Analogs: Functionalization at the 6-position (often a cyano or aryl group) is frequently used to modulate electronic properties, but the primary hydrogen bond donor for active site interaction is typically at position 7.
This guide focuses on the screening of 7-amino-triazolopyrimidines (and their 5,6-disubstituted variants), as these represent the most potent class of cytotoxic agents in this family.
Chemical Scaffold & Numbering (Graphviz)
The following diagram clarifies the critical numbering scheme used throughout this guide to prevent target identification errors.
Comparative Performance Analysis
Triazolopyrimidines exhibit distinct cytotoxicity profiles compared to standard chemotherapeutics. They often show superior selectivity indices (SI) due to their targeted mechanism (kinase/tubulin inhibition) versus the non-specific DNA intercalation of anthracyclines.
Table 1: Cytotoxicity (IC50) Comparison of Key Analogs vs. Standards
Data aggregated from recent high-impact medicinal chemistry studies.
| Compound ID | Scaffold Class | Target Mechanism | IC50 (HeLa) | IC50 (MCF-7) | IC50 (HepG2) | Ref |
| Compound 13c | 7-amino-TP hybrid | EGFR / Topo II / HER2 | 10.33 µM | 2.42 µM | N/A | [1] |
| Compound 5c | 5,7-disubstituted TP | CDK4/6 Inhibitor | N/A | 4.12 µM | 1.35 µM | [2] |
| Compound 6 | 7-anilino-TP | Tubulin Polymerization | 0.06 µM | N/A | N/A | [3] |
| Doxorubicin | Anthracycline | DNA Intercalation / Topo II | 4.17 µM | 1.25 µM | 1.39 µM | [1][2] |
| 5-Fluorouracil | Pyrimidine Analog | Thymidylate Synthase | 5.20 µM | 18.4 µM | 24.5 µM | [4] |
Key Insight:
-
Potency: The 7-anilino derivative (Compound 6) outperforms Doxorubicin in HeLa cells by ~70-fold, highlighting the efficacy of targeting tubulin with this scaffold.
-
Selectivity: Compound 13c demonstrates a high selectivity index (SI > 15) for cancer cells over normal fibroblasts (WI-38), whereas Doxorubicin often shows SI < 3.
Validated Screening Protocols
To ensure reproducibility and eliminate false positives caused by compound precipitation or interference, the following "Self-Validating" protocols are recommended.
Primary Screen: MTT/MTS Proliferation Assay
Objective: Determine metabolic viability (IC50). Critical Control: Triazolopyrimidines can be lipophilic.[1] Use a "Media-Only + Compound" blank to check for precipitation crystals that mimic formazan crystals.
-
Seeding: Seed cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add serial dilutions of analogs (0.01 µM – 100 µM).
-
Vehicle Control: DMSO < 0.5% (v/v).
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4h. Solubilize formazan with DMSO or SDS-HCl.
-
Read: Absorbance at 570 nm (reference 630 nm).
Secondary Screen: Tubulin Polymerization Assay (Fluorescence)
Since many 7-amino-triazolopyrimidines act as colchicine-site binders, this assay is mandatory for hit validation.
-
Reagent: Purified tubulin (>99%) in PEM buffer containing GTP and DAPI (or a reporter dye).
-
Reaction: Mix tubulin (2 mg/mL) with test compound (5 µM) at 4°C.
-
Measurement: Transfer to 37°C to initiate polymerization. Monitor fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.
-
Result: Effective inhibitors will flatten the sigmoidal polymerization curve (Vmax reduction).
Mechanism of Action & Signaling Pathways
Triazolopyrimidines are "Multi-Target Directed Ligands" (MTDLs). The specific substitution pattern dictates the primary pathway.
Pathway Visualization (Graphviz)
This diagram illustrates the dual-mechanism potential of these analogs: Cell Cycle Arrest (via CDK/Tubulin) and Apoptosis (via Mitochondrial pathway).
Screening Workflow for Lead Identification
To efficiently filter a library of 6/7-amino-triazolopyrimidines, follow this logic gate.
References
-
Design, synthesis, and in vitro biological evaluation of triazolopyrimidine hybrids. RSC Advances. (2024). Link
-
Design, Synthesis, Cytotoxicity Assessment... of Novel Triazolopyrimidines as Potent CDK4 Inhibitors. Medicinal Chemistry Research. (2020/2025). Link
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules. (2022). Link
-
Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (2014). Link
Sources
Antiglycation activity of 6-amino vs 6-nitro triazolopyrimidines
Comparative Guide: Antiglycation Activity of 6-Amino vs. 6-Nitro Triazolopyrimidines
Executive Summary
In the landscape of drug development for diabetic complications, mitigating the accumulation of Advanced Glycation End-products (AGEs) remains a critical therapeutic frontier. Triazolo[1,5-a]pyrimidines have emerged as a highly versatile heterocyclic scaffold. However, structural functionalization at the C6 position dictates their pharmacological trajectory. This guide provides an objective, data-driven comparison of 6-amino versus 6-nitro substituted triazolopyrimidines, evaluating their antiglycation efficacy, mechanistic pathways, and practical laboratory workflows to guide your lead optimization processes.
Mechanistic Rationale: The Role of the C6 Substituent
The C6 position of the triazolo[1,5-a]pyrimidine core acts as a critical electronic fulcrum. The choice of substituent here fundamentally shifts the molecule's mechanism of action.
The 6-Nitro Advantage (Potent Antiglycation) The incorporation of a strongly electron-withdrawing nitro group at C6, particularly when paired with a 7-oxo moiety (e.g., 6-nitro-triazolo[1,5-a]pyrimidin-7(4H)-ones), creates a highly favorable physicochemical profile for inhibiting the Maillard reaction[1].
-
Metal Chelation: Transition metals (Cu²⁺, Fe²⁺) catalyze the auto-oxidation of Amadori products into highly reactive dicarbonyls (such as methylglyoxal). The 6-nitro-7-oxo motif acts as a potent bidentate chelating pocket. By sequestering these trace metals, it short-circuits the Fenton-like chemistry required for AGE formation[1].
-
Enhanced Solubility: The electron-withdrawing nitro group significantly enhances the NH-acidity of the pyrimidine ring, allowing for the generation of highly stable, water-soluble salts (e.g., L-argininium or piperidinium salts)[2]. This is a massive advantage for in vivo bioavailability.
-
Toxicity Profile: Despite the historical stigma associated with nitroaromatics, these specific azoloazine derivatives exhibit remarkably low cellular toxicity, making them viable clinical candidates[2].
The 6-Amino Limitation (Poor Antiglycation, High Kinase Affinity) Reducing the nitro group to a 6-amino moiety introduces an electron-donating substituent[3].
-
Loss of Chelation: The electron-donating nature alters the electronic distribution of the pyrimidine ring, disrupting the specific acidity and geometry required for effective metal sequestration. Consequently, their capacity to inhibit AGE formation is negligible.
-
Alternative Targeting: While ineffective for antiglycation, 6-amino-triazolopyrimidines are valuable in other domains, showing excellent potency as kinase inhibitors (e.g., Casein kinase 2 / CK2) and α-glucosidase inhibitors[4].
Fig 1. AGE formation pathway and targeted inhibition by 6-nitro-triazolopyrimidines via chelation.
Comparative Performance Data
The superiority of the 6-nitro substitution in preventing protein glycation is clearly demonstrated when evaluated against 6-amino analogs and the clinical reference standard, Aminoguanidine[1].
| Compound Class | Key Structural Motif | Antiglycation Activity (IC₅₀) | Primary Mechanism | Cytotoxicity Profile |
| 6-Nitro-triazolo[1,5-a]pyrimidin-7(4H)-ones | 6-NO₂, 7-Oxo | High (< 1000 µM) | Metal chelation, auto-oxidation blockade | Low[2] |
| 6-Amino-triazolo[1,5-a]pyrimidines | 6-NH₂ | Inactive (> 2000 µM) | Weak interaction with dicarbonyls | Low |
| Aminoguanidine (Reference) | Hydrazine derivative | Moderate (~ 2134 µM) | Direct dicarbonyl trapping | Moderate (Safety concerns) |
Data synthesis based on in vitro BSA-glucose/fructose models[1]. 6-Nitro-7-oxo derivatives consistently outperform Aminoguanidine by factors of 2x or greater.
Validated Experimental Protocols: BSA-Fructose Fluorescence Assay
To objectively evaluate these compounds in your own laboratory, a self-validating in vitro system is required. The protocol below utilizes D-fructose and fluorescence quantification to ensure high-throughput reliability.
Causality in Experimental Design:
-
Why Fructose? While glucose is physiologically relevant, D-fructose exists in a higher proportion of its reactive open-chain conformation. This accelerates glycation kinetics, compressing a months-long physiological process into a practical 14-day assay window.
-
Why Fluorescence? Late-stage AGEs (e.g., pentosidine, argpyrimidine) possess characteristic intrinsic fluorescence. This allows for highly specific quantification without interference from non-fluorescent early-stage Amadori products.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 0.2 M Potassium Phosphate buffer (pH 7.4). Supplement with 0.02% Sodium Azide (NaN₃).
-
Expert Insight: NaN₃ is mandatory to prevent microbial proteolysis of the BSA during the extended 37°C incubation, which would otherwise yield false-positive fluorescence quenching.
-
-
Protein-Sugar Matrix: Dissolve Bovine Serum Albumin (BSA) to a final concentration of 10 mg/mL and D-fructose to 0.5 M in the prepared buffer.
-
Compound Solubilization: Prepare 10 mM stock solutions of your 6-nitro and 6-amino triazolopyrimidines.
-
Expert Insight: Exploit the enhanced NH-acidity of 6-nitro derivatives by utilizing their water-soluble salts[2]. Keep final DMSO concentrations below 1% to prevent protein denaturation.
-
-
Incubation: Mix the protein-sugar matrix with the test compounds (yielding final inhibitor concentrations of 10–1000 µM). Include a positive control (Aminoguanidine) and a negative control (matrix + vehicle). Incubate in sealed, light-protected tubes at 37°C for 14 days.
-
Expert Insight: Light protection is critical to prevent ambient photo-oxidation of the protein matrix.
-
-
Quantification: Transfer 200 µL aliquots to a black, flat-bottom 96-well microplate. Measure fluorescence at λ_ex = 370 nm and λ_em = 440 nm using a microplate reader.
-
Data Validation: Calculate the percentage of inhibition: % Inhibition =[1 - (Fluorescence_test / Fluorescence_control)] × 100 The assay is considered validated if the Aminoguanidine control achieves an IC₅₀ near the established ~2.1 mM threshold.
Fig 2. Standardized in vitro workflow for evaluating antiglycation activity using BSA-fructose assay.
Conclusion
For drug development programs targeting diabetic complications via AGE inhibition, 6-nitro-triazolo[1,5-a]pyrimidin-7(4H)-ones represent a vastly superior scaffold compared to their 6-amino counterparts. Their unique ability to act as bidentate chelators halts the oxidative progression of the Maillard reaction, offering a potent, low-toxicity alternative to traditional hydrazine-based inhibitors like aminoguanidine. Researchers should prioritize the 6-nitro-7-oxo motif when optimizing triazolopyrimidines for metabolic and vascular indications.
References
-
Spasov, A. A., et al. "6-Nitroazolo[1,5-a]pyrimidin-7(4H)-ones as Antidiabetic Agents." Archiv der Pharmazie, 2017.[Link]
-
Rusinov, V. L., et al. "Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury." Pharmaceuticals, 2022.[Link]
-
Savateev, K. V., et al. "Pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines: one-pot multi-component synthesis and cytotoxic activity." Mendeleev Communications, 2024.[Link]
Sources
- 1. 6-Nitroazolo[1,5-a]pyrimidin-7(4H)-ones as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Identification of 6-Amino-triazolo[1,5-a]pyrimidin-7(3H)-one Reference Standards
A Comparative Guide to the Identification of 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unequivocal identification and characterization of any new chemical entity are paramount. A reference standard serves as a highly purified and well-characterized substance used as a benchmark for quality control and to ensure the identity, strength, quality, and purity of a drug substance.[1][2] For a novel heterocyclic compound like 6-Amino-[3][4][5]triazolo[1,5-a]pyrimidin-7(3H)-one, which holds potential as a scaffold in medicinal chemistry, establishing a robust reference standard is a critical first step in the journey from discovery to clinical application.[6]
This guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of 6-Amino-[3][4][5]triazolo[1,5-a]pyrimidin-7(3H)-one as a reference standard. We will delve into the principles of various analytical techniques, present illustrative experimental data, and offer a comparative analysis to aid researchers in selecting the most appropriate methods for their needs. The establishment of a reference standard is not merely a matter of achieving high purity; it involves a holistic characterization that provides a deep understanding of the molecule's properties.[1][2]
Physicochemical Properties of 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one
A thorough understanding of the physicochemical properties of a compound is fundamental to the development of analytical methods for its identification and quantification.
| Property | Value | Source |
| CAS Number | 869058-86-6 | [7] |
| Molecular Formula | C₅H₅N₅O | [7] |
| Molecular Weight | 151.13 g/mol | [7] |
| Appearance | Off-white to light yellow solid (Typical) | Inferred from related compounds |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, poorly soluble in water (Expected) | Inferred from related compounds |
A Multi-faceted Approach to Identification and Characterization
The identification of a reference standard for 6-Amino-[3][4][5]triazolo[1,5-a]pyrimidin-7(3H)-one necessitates a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for pharmaceutical reference standards.[8][9] Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products.
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like 6-Amino-[3][4][5]triazolo[1,5-a]pyrimidin-7(3H)-one, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Illustrative HPLC Data:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 7.5 min |
| Purity (Area %) | > 99.5% |
Interpretation: A single, sharp peak at the expected retention time with a high area percentage is indicative of a high-purity sample. The absence of significant secondary peaks suggests the absence of major impurities. According to ICH Q6A guidelines, specifications for new drug substances should include tests for identity, assay, and impurities.[3][4][5][10][11]
Detailed Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Chromatographic Conditions:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the standard solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight of a compound and providing structural information through fragmentation patterns.
Principle: MS ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one .
Expected Mass Spectrum Data:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: 152.0567 (Calculated for C₅H₆N₅O⁺)
-
Observed [M+H]⁺: 152.0565
Interpretation: The observation of a prominent ion corresponding to the protonated molecule ([M+H]⁺) with high mass accuracy provides strong evidence for the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical shift, splitting patterns, and integration of the signals in an NMR spectrum provide a wealth of structural information.
Hypothetical NMR Data (in DMSO-d₆):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 7.8 | Singlet | 1H | C2-H |
| ¹H | ~ 6.5 | Singlet | 1H | C5-H |
| ¹H | ~ 6.9 | Broad Singlet | 2H | -NH₂ |
| ¹H | ~ 11.0 | Broad Singlet | 1H | -NH (lactam) |
| ¹³C | ~ 158 | C7 (C=O) | ||
| ¹³C | ~ 152 | C6 | ||
| ¹³C | ~ 148 | C2 | ||
| ¹³C | ~ 145 | C3a | ||
| ¹³C | ~ 95 | C5 |
Note: This is an illustrative dataset based on the analysis of similar triazolopyrimidine structures. Actual chemical shifts may vary.
Interpretation: The number of signals, their chemical shifts, and splitting patterns in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure of 6-Amino-[3][4][5]triazolo[1,5-a]pyrimidin-7(3H)-one.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle: FTIR measures the absorption of infrared radiation by a sample at different wavelengths. The absorption patterns create a unique spectral fingerprint of the molecule, revealing the presence of specific bonds.
Expected FTIR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 | N-H stretching (amine and lactam) |
| 1680-1650 | C=O stretching (lactam) |
| 1640-1550 | N-H bending, C=N and C=C stretching |
Interpretation: The presence of characteristic absorption bands corresponding to the amine, lactam, and heterocyclic ring system confirms the key functional groups of the molecule.
Comparative Analysis of Identification Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Purity, presence of impurities | High resolution, quantitative | Requires a reference standard for quantification, may not detect non-UV active impurities |
| MS | Molecular weight, fragmentation pattern | High sensitivity, high mass accuracy | May not distinguish between isomers |
| NMR | Unambiguous structure, connectivity | Definitive structural information | Lower sensitivity than MS, requires higher sample amounts |
| FTIR | Functional groups | Rapid, non-destructive | Provides limited structural information, not suitable for purity assessment |
| Elemental Analysis | Elemental composition (%C, H, N) | Confirms empirical formula | Does not provide structural information |
Visualizing the Workflow and Interconnectivity of Methods
The following diagrams illustrate the typical workflow for reference standard identification and the logical relationship between the different analytical techniques.
Caption: A typical workflow for the qualification of a new chemical reference standard.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Conclusion
The identification and characterization of a reference standard for 6-Amino-[3][4][5]triazolo[1,5-a]pyrimidin-7(3H)-one is a critical undertaking that relies on a multi-pronged analytical approach. A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and structure of the compound. While HPLC is the workhorse for purity assessment, NMR spectroscopy provides the definitive structural elucidation. Mass spectrometry and FTIR spectroscopy serve as crucial confirmatory tools. By employing these techniques in a coordinated manner, researchers can establish a well-characterized reference standard, which is indispensable for the advancement of any research and development program involving this promising heterocyclic scaffold.
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ECA Academy. [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]
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ICH Q6A Guideline. IKEV. [Link]
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Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]
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Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. [Link]
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HPLC direct purity assay using ultra-purified materials as primary standards. PubMed. [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]
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6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. [Link]
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6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one. PubChem. [Link]
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6-AMINO(1,2,4)TRIAZOLO(1,5-A)PYRAZIN-8(7H)-ONE. GSRS. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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AND TRIAZOLO[l,S-a1PYRIDINES 1. Journal of Heterocyclic Chemistry. [Link]
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Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][4][5]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry. [Link] 20.[3][4][5]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. SpectraBase. [Link] 21.[3][4][5]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. PubChem. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
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Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Journal "Functional Materials". [Link]
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Ici-63197. PubChem. [Link]
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Utility of 6-aza-2-thiothymine in the synthesis of novel[3][4][5]triazolo[4,3-b][3][4][5]triazin-7-one derivatives. Semantic Scholar. [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][4][5]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances. [Link]/content/articlehtml/2021/ra/d0ra08189b)
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Safety Operating Guide
Proper Disposal Procedures: 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
[1][2][3][4][5]
Executive Summary & Operational Directive
Immediate Classification: Hazardous Organic Waste (Non-Halogenated).[1][2][3] Primary Disposal Method: High-Temperature Incineration (via licensed waste contractor).[1][2][3] Prohibited Actions: Do NOT flush down drains. Do NOT mix with strong oxidizing agents.[1][2][3][4]
For researchers and facility managers, 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (CAS: 64102-60-9) represents a nitrogen-rich heterocyclic compound.[1][2][3] While often used as a pharmaceutical intermediate or nucleoside analog precursor, its thermal stability and nitrogen content dictate specific disposal protocols to prevent environmental leaching and NOx formation during improper combustion.[3]
Operational Goal: Complete destruction of the fused ring system via controlled incineration, ensuring zero release into municipal water systems.[3]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2][3] The high melting point indicates high lattice energy, meaning the compound persists as a solid particulate if not properly dissolved or incinerated.[3]
| Parameter | Data | Operational Implication |
| CAS Number | 64102-60-9 | Use for waste manifesting and inventory tracking.[1][2][3] |
| Molecular Formula | C₅H₅N₅O | High Nitrogen:Carbon ratio requires incineration with NOx scrubbing.[1][2][3] |
| Physical State | Solid (Crystalline Powder) | Risk of dust generation; requires particulate respiratory protection.[1][2][3] |
| Melting Point | >300°C | Will not melt in standard autoclaves; chemical deactivation or incineration required.[1][2][3] |
| Solubility | Low (Water), High (DMSO/DMF) | Aqueous rinsing is ineffective.[1][2][3] Use organic solvents for decontamination.[1][2][3] |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.). |
Pre-Disposal Stabilization & Segregation
Before disposal, the waste must be stabilized to prevent accidental reactions.[3] This compound acts as a weak base/nucleophile.[1][2][3]
A. Incompatibility Check[1][2][3]
-
Oxidizers: Keep away from perchlorates, peroxides, and permanganates.[1][3] The amine group (
) can react exothermically.[1][2]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Strong Acids: Will protonate to form salts.[1][2][3] While not explosive, this alters the waste stream classification to "Acidic Organic Waste."[3]
B. Waste Stream Segregation Logic
Your lab must segregate this compound based on its physical state and concentration.[1][2][3]
Figure 1: Decision tree for segregating this compound waste streams based on solvent matrix.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired stocks, spill cleanup materials, contaminated gloves/weigh boats.[1][2][3]
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 particulate respirator (if powder is loose).[1][2][3]
-
Collection:
-
Labeling:
-
Storage: Cap tightly. Store in a secondary containment tray until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluent, or cleaning rinsates.[1][2][3]
-
Solvent Compatibility: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, DMSO).[1][2][3]
-
Transfer:
-
Decontamination of Glassware:
-
Final Handoff: Schedule pickup with your EHS (Environmental Health & Safety) department for incineration.
Protocol C: Spill Management (Immediate Response)
Scenario: 5g of powder spilled on the benchtop.
-
Dampen: Gently cover the spill with a paper towel soaked in ethanol or water.[1][2][3] This prevents dust aerosolization (the primary inhalation risk).[2][3]
-
Sweep: Scoop the damp material into a disposable bag.[1][2][3]
-
Clean: Wipe the surface with an ethanol-soaked towel.[1][2][3]
-
Dispose: Place all cleanup materials into the Solid Waste stream (Protocol A).
Scientific Rationale for Incineration
Why incineration?
-
Thermal Stability: The fused triazolo-pyrimidine ring system is highly stable.[1][2][3] Landfilling risks leaching into groundwater where it may persist.[1][2][3]
-
Nitrogen Content: Biological wastewater treatment plants (WWTP) often struggle to degrade complex nitrogen heterocycles.[1][2][3]
-
NOx Control: Licensed incinerators operate at >1000°C with scrubbers to capture the Nitrogen Oxides (NOx) generated when the 5 nitrogen atoms per molecule break down.[2][3]
References
Personal protective equipment for handling 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
Comprehensive Safety and Handling Guide for 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one (CAS No. 869058-86-6).[4] As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested insights to ensure your work is not only groundbreaking but also fundamentally safe. The toxicological properties of this specific compound have not been fully investigated, and therefore, a precautionary approach is paramount.[5] This document is structured to provide a self-validating system of protocols, explaining the rationale behind each recommendation to empower researchers with a deep understanding of the safety measures in place.
Hazard Assessment and Precautionary Overview
Key Precautionary Principles:
-
Assume Potential Toxicity: In the absence of comprehensive toxicological data, treat the compound as potentially harmful.
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols and prevent direct contact.
-
Engineering Controls as Primary Defense: The use of certified engineering controls, such as chemical fume hoods, is the most critical safety measure.
-
Personal Protective Equipment (PPE) as the Last Line of Defense: PPE is essential but should not be the sole means of protection.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is crucial for minimizing exposure risks. The following table outlines the recommended PPE for handling 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one, with the rationale for each component.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents direct skin contact with the compound. Gloves should be inspected for integrity before each use and disposed of properly after handling.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects the eyes from splashes, dust, and airborne particles.[2][9] |
| Body Protection | A clean, buttoned laboratory coat. | Minimizes the risk of skin exposure and contamination of personal clothing.[2][10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a potential for generating dust or aerosols, especially when handling larger quantities or if engineering controls are not sufficient. | Reduces the risk of inhaling airborne particles of the compound.[2][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical for ensuring safety and procedural consistency. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]
Preparation and Pre-Handling Checklist
-
Designated Work Area: Designate a specific area within a chemical fume hood for handling the compound. Ensure the area is clean and uncluttered.
-
Emergency Equipment Accessibility: Verify that a safety shower and eyewash station are readily accessible and in good working order.
-
Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
Weighing and Transferring the Compound
-
Containment: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.
-
Gentle Handling: Handle the solid material gently to avoid creating airborne dust.
-
Use of Appropriate Tools: Use spatulas and other tools appropriate for the scale of work to minimize the risk of spills.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
Spill Management and Emergency Response
In the event of a spill, immediate and appropriate action is required to mitigate any potential hazards.
-
Minor Spills (within a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontaminate the spill area.
-
-
Major Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
Provide EHS personnel with information about the spilled substance.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Do not dispose of this chemical down the drain.[1]
Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one in a designated, properly labeled, and tightly sealed waste container.[1]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's chemical safety guidelines. Segregate solid and liquid waste.
-
Labeling: Clearly label the waste container with "Waste 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one" and any other identifiers required by your institution, including hazard symbols if applicable.
Final Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's designated chemical waste handler.
Procedural Workflow Diagram
The following diagram illustrates the key decision-making and operational steps for the safe handling of 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one.
Caption: Workflow for the safe handling and disposal of 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one.
References
- Benchchem.
- Benchchem. Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
- Fisher Scientific.
- Sigma-Aldrich.
- Benchchem. Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
-
ChemScene. 6-Amino-[1][2][3]triazolo[1,5-a]pyrimidin-7(3H)-one.
-
ResearchGate. Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Carlos III University of Madrid. The importance of Personal Protective Equipment in the handling of chemicals.
- PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
-
RSC Publishing. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety.
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
